molecular formula C9H11FO2 B3049797 2-(3-Fluorophenyl)propane-1,3-diol CAS No. 220469-27-2

2-(3-Fluorophenyl)propane-1,3-diol

Cat. No.: B3049797
CAS No.: 220469-27-2
M. Wt: 170.18
InChI Key: GLVQOLNQHNHNFO-UHFFFAOYSA-N
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Description

2-(3-Fluorophenyl)propane-1,3-diol is a fluorinated organic compound of significant interest in advanced chemical and biochemical research. This diol features a 3-fluorophenyl ring attached to a propane-1,3-diol backbone, a structure that serves as a versatile synthetic intermediate. Researchers utilize this and related fluorinated diols as critical building blocks in solid-phase peptide synthesis (SPPS) and for the construction of more complex molecules, such as peptide nucleic acids (PNAs) . The incorporation of a fluorine atom on the phenyl ring can markedly influence the molecule's electronic properties, metabolic stability, and binding affinity, making it a valuable scaffold in medicinal chemistry for the development of novel pharmacologically active compounds . In research settings, structural analogs of this compound have been employed in biotransformation and metabolic clearance studies, providing insights into the fate of similar molecules in biological systems . Furthermore, such diol derivatives are pivotal in the synthesis of probes for studying molecular interactions and for creating targeted delivery systems in therapeutic research . This product is intended for Research Use Only (RUO) and is not approved for diagnostic or therapeutic use in humans or animals.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2-(3-fluorophenyl)propane-1,3-diol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H11FO2/c10-9-3-1-2-7(4-9)8(5-11)6-12/h1-4,8,11-12H,5-6H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GLVQOLNQHNHNFO-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)F)C(CO)CO
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H11FO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID701290774
Record name 1,3-Propanediol, 2-(3-fluorophenyl)-
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

170.18 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

220469-27-2
Record name 1,3-Propanediol, 2-(3-fluorophenyl)-
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=220469-27-2
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1,3-Propanediol, 2-(3-fluorophenyl)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID701290774
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

2-(3-Fluorophenyl)propane-1,3-diol CAS 220469-27-2 properties

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide provides an in-depth analysis of 2-(3-Fluorophenyl)propane-1,3-diol , a specialized intermediate in medicinal chemistry. This document is structured to support researchers in synthesis, characterization, and application development, specifically within the context of fluorine-scanning for metabolic stability in phenyl-propanediol scaffolds.

CAS: 220469-27-2 Formula: C₉H₁₁FO₂ Molecular Weight: 170.18 g/mol IUPAC Name: this compound

Executive Summary

This compound is a beta-substituted glycol primarily utilized as a building block in the synthesis of anticonvulsants (carbamate class) and as a monomer for functionalized polyesters. Structurally, it is the 3-fluoro analog of the parent compound 2-phenylpropane-1,3-diol (the core of the drug Felbamate).

The introduction of the fluorine atom at the meta-position of the phenyl ring serves a critical medicinal chemistry function: it blocks metabolic oxidation at a typically reactive site while increasing lipophilicity (LogP) and altering the electronic density of the aromatic ring, potentially influencing binding affinity in downstream targets.

Physicochemical Profile

The following properties are critical for experimental design. Where experimental values are proprietary, calculated consensus values (cLogP) are provided based on the structure-activity relationship (SAR) of the 2-aryl-1,3-propanediol class.

PropertyValue / DescriptionSignificance
Appearance White to off-white crystalline solidIndicates high purity; yellowing suggests oxidation.
Melting Point 48°C – 52°C (Predicted)Low melting solid; requires careful handling during vacuum drying to avoid sublimation.
Boiling Point ~310°C (at 760 mmHg)High boiling point requires high-vacuum distillation for purification.
Solubility Soluble in MeOH, EtOH, DMSO, EtOAc.High solubility in polar organics facilitates solution-phase synthesis.
Water Solubility Moderate (~5-10 g/L)The 1,3-diol moiety confers hydrophilicity, balanced by the fluorophenyl ring.
pKa ~13.5 (Hydroxyl protons)Weakly acidic; requires strong bases (NaH) for deprotonation.
LogP 1.2 – 1.4 (Estimated)Optimal range for CNS penetration when derivatized.

Synthetic Methodology

The most robust route to 2-aryl-1,3-propanediols is the Malonate Reduction Pathway . This method offers high scalability and avoids the formation of regioisomers common in Friedel-Crafts approaches.

Core Reaction Scheme
  • Arylation: Diethyl malonate is coupled with 1-fluoro-3-iodobenzene (or bromide) using Copper(I) catalysis.

  • Reduction: The resulting diester is reduced to the diol using Lithium Aluminum Hydride (LiAlH₄) or Borane-THF.

Detailed Protocol: Malonate Reduction Route

Note: All steps must be performed under an inert atmosphere (Nitrogen or Argon).

Step 1: Synthesis of Diethyl 2-(3-fluorophenyl)malonate
  • Reagents: 1-Fluoro-3-iodobenzene (1.0 eq), Diethyl malonate (1.2 eq), Cs₂CO₃ (2.0 eq), CuI (0.1 eq), L-Proline (0.2 eq).

  • Solvent: DMSO (anhydrous).

  • Procedure:

    • Charge a reaction vessel with CuI, L-Proline, and Cs₂CO₃. Evacuate and backfill with argon.

    • Add DMSO, Diethyl malonate, and the aryl halide.

    • Heat to 80-90°C for 12–18 hours. Monitor by TLC (Hexane:EtOAc 8:1).

    • Workup: Cool, dilute with water, extract with EtOAc. Wash organics with brine, dry over Na₂SO₄, and concentrate.

    • Purification: Flash chromatography (Silica, 0-10% EtOAc in Hexane).

Step 2: Reduction to this compound
  • Reagents: Diethyl 2-(3-fluorophenyl)malonate (1.0 eq), LiAlH₄ (2.5 eq).

  • Solvent: THF (anhydrous).

  • Procedure:

    • Suspend LiAlH₄ in THF at 0°C .

    • Add the malonate diester (dissolved in THF) dropwise over 30 minutes. Caution: Exothermic gas evolution.

    • Allow to warm to room temperature and stir for 4 hours.

    • Quench (Fieser Method): Cool to 0°C. Carefully add water (1 mL per g LiAlH₄), then 15% NaOH (1 mL per g), then water (3 mL per g).

    • Filter the granular precipitate through Celite.

    • Concentrate the filtrate to yield the crude diol.

    • Recrystallization: Toluene/Hexane or Isopropyl Ether is recommended for high purity.

Visualization: Synthetic Workflow

Synthesis Start 1-Fluoro-3-iodobenzene (Starting Material) Intermediate Diethyl 2-(3-fluorophenyl)malonate (Key Intermediate) Start->Intermediate CuI, L-Proline Cs2CO3, DMSO, 90°C Malonate Diethyl Malonate Malonate->Intermediate Product This compound (Target) Intermediate->Product Reduction Reagent LiAlH4 / THF (Reduction) Reagent->Product

Caption: Step-wise synthesis via Copper-catalyzed arylation followed by hydride reduction.

Analytical Characterization

Validation of the structure requires specific attention to the fluorine splitting patterns in NMR.

Nuclear Magnetic Resonance (NMR)
  • ¹H NMR (400 MHz, DMSO-d₆):

    • δ 7.30–6.90 (m, 4H): Aromatic protons. Look for complex multiplet due to F-coupling.

    • δ 4.65 (t, 2H): Hydroxyl protons (-OH), exchangeable with D₂O.

    • δ 3.65 (m, 4H): Methylene protons (-CH₂-). Often appear as a doublet of doublets.

    • δ 2.95 (m, 1H): Methine proton (-CH-), benzylic.

  • ¹⁹F NMR (376 MHz, DMSO-d₆):

    • δ -113.0 ppm (s): Diagnostic singlet (or multiplet depending on resolution) for meta-fluorine. Absence of this peak indicates defluorination.

HPLC Method (Purity)
  • Column: C18 Reverse Phase (e.g., Agilent Zorbax SB-C18, 4.6 x 150 mm, 5 µm).

  • Mobile Phase: A: 0.1% H₃PO₄ in Water; B: Acetonitrile.

  • Gradient: 10% B to 90% B over 15 min.

  • Detection: UV at 210 nm (low wavelength required due to weak chromophore of the isolated phenyl ring).

Applications in Drug Discovery

This scaffold is particularly valuable for Structure-Activity Relationship (SAR) studies involving the "Fluorine Scan" technique.

Metabolic Stability (Felbamate Analogs)

The parent compound, 2-phenylpropane-1,3-diol, is the precursor to Felbamate. However, the phenyl ring is susceptible to metabolic hydroxylation.

  • Mechanism: Replacing a hydrogen with fluorine (Van der Waals radius 1.47 Å vs 1.20 Å for H) at the C3 position blocks CYP450-mediated oxidation without significantly altering steric bulk.

  • Workflow: The diol is carbamoylated (using chlorosulfonyl isocyanate or phenyl carbamate) to form the dicarbamate prodrug.

Chiral Desymmetrization

The molecule is prochiral . Enzymatic desymmetrization using lipases (e.g., Pseudomonas cepacia lipase) can selectively acetylate one hydroxyl group.

  • Result: High enantiomeric excess (ee) of the mono-acetate, providing a chiral center at the C2 position.

  • Utility: Synthesis of chiral GABA analogs or beta-amino acids.

Visualization: Application Logic

Applications Core This compound Path1 Carbamoylation (Urea/Alcohol reaction) Core->Path1 Path2 Enzymatic Desymmetrization (Lipase/Vinyl Acetate) Core->Path2 Target1 3-Fluoro-Felbamate Analog (Anticonvulsant) Path1->Target1 Increased Metabolic Stability Target2 Chiral Mono-Ester (Building Block) Path2->Target2 98% ee Synthesis

Caption: Divergent synthesis pathways for CNS drugs (left) and chiral intermediates (right).

Handling and Safety Standards

  • Hazard Classification: Irritant (Skin/Eye). Not classified as acutely toxic, but fluorinated aromatics should be treated with caution regarding bioaccumulation.

  • Storage: Hygroscopic. Store under nitrogen in a desiccator.

  • Disposal: Fluorinated organic waste. Do not mix with general organic solvents if incineration protocols differ for halogenated waste.

References

  • Malonate Arylation: Hennessy, E. J., & Buchwald, S. L. (2002). A General and Mild Copper-Catalyzed Arylation of Diethyl Malonate. Organic Letters, 4(2), 269–272. Link

  • Reduction Protocol: Brown, H. C., & Choi, Y. M. (1982). Selective reductions. 29. The rapid reaction of carboxylic acids with borane-tetrahydrofuran. Journal of Organic Chemistry, 47(16), 3153–3163. Link

  • Fluorine in MedChem: Purser, S., Moore, P. R., Swallow, S., & Gouverneur, V. (2008). Fluorine in medicinal chemistry. Chemical Society Reviews, 37(2), 320-330. Link

  • Felbamate Chemistry: Adusumalli, V. E., et al. (1993). Pharmacokinetics of felbamate. Drug Metabolism and Disposition, 21(6), 1079-1088. Link

Comparative Technical Guide: 2-(3-fluorophenyl)propane-1,3-diol vs. 2-phenylpropane-1,3-diol

Author: BenchChem Technical Support Team. Date: February 2026

Subtitle: Synthetic Viability, Physicochemical Divergence, and Metabolic Stability in Neuroactive Pharmacophores

Executive Summary

This technical guide provides a comparative analysis of 2-phenylpropane-1,3-diol (PPD) and its fluorinated analog 2-(3-fluorophenyl)propane-1,3-diol (3-F-PPD) . PPD is the metabolic core of the anticonvulsant Felbamate. However, its clinical utility is compromised by the formation of reactive metabolites (atropaldehyde) leading to idiosyncratic hepatotoxicity and aplastic anemia.

The introduction of a fluorine atom at the meta position (3-F-PPD) represents a strategic bioisosteric modification. This guide details the synthetic pathways, contrasts the physicochemical profiles, and analyzes the structural rationale for using the 3-fluoro analog to mitigate bioactivation risks.

Section 1: Physicochemical & Structural Analysis

The substitution of hydrogen for fluorine at the 3-position alters the electronic landscape of the phenyl ring without significantly changing steric bulk (Van der Waals radius: H = 1.20 Å vs. F = 1.47 Å). This modification critically impacts lipophilicity and the acidity of the benzylic proton.

Comparative Data Table
Property2-phenylpropane-1,3-diol (PPD)This compound (3-F-PPD)Impact of Modification
Molecular Formula C₉H₁₂O₂C₉H₁₁FO₂Halogenation
Molecular Weight 152.19 g/mol 170.18 g/mol +17.99 (Negligible steric impact)
CLogP (Est.) ~0.85~1.15Increased lipophilicity (CNS penetration)
Hammett Constant (σ) 0.00 (H)+0.34 (m-F)Electron-withdrawing (Deactivates ring)
Benzylic H Acidity ModerateIncreased3-F inductive effect stabilizes carbanions
Metabolic Risk High (Atropaldehyde formation)ModifiedElectronic deactivation of oxidation sites

Section 2: Synthetic Methodologies

The synthesis of both diols follows a parallel workflow, typically relying on the reduction of the corresponding substituted diethyl malonate. The choice of reducing agent is critical to prevent over-reduction or side reactions.

Core Synthetic Pathway (Graphviz Diagram)

SynthesisPathway cluster_0 Parallel Tracks Start Starting Material (Substituted Phenylacetic Acid) Inter1 Diethyl Malonate Intermediate Start->Inter1 1. EtOH/H2SO4 (Esterification) 2. NaOEt, Diethyl Carbonate Product Target 1,3-Diol Inter1->Product Reduction Reagent Reagent: LiAlH4 or LiBH4 (THF, 0°C -> Reflux) Reagent->Product Hydride Transfer TrackA Track A: Phenyl (H) TrackB Track B: 3-Fluoro (F)

Caption: General synthetic workflow for converting phenylacetic acid derivatives into 1,3-diols via malonate intermediates.

Detailed Experimental Protocol: Lithium Aluminum Hydride (LAH) Reduction

Note: This protocol applies to both PPD and 3-F-PPD, adjusted for molar mass.

Reagents:

  • Diethyl 2-(3-fluorophenyl)malonate (or phenylmalonate equivalent)

  • Lithium Aluminum Hydride (LAH) (2.5 equiv)

  • Anhydrous Tetrahydrofuran (THF)

  • Sodium Sulfate (Na₂SO₄)

Step-by-Step Methodology:

  • Setup: Flame-dry a 3-neck round-bottom flask equipped with a reflux condenser and addition funnel. Purge with Argon.

  • Solvation: Charge the flask with LAH (2.5 equiv) and anhydrous THF. Cool to 0°C in an ice bath.

  • Addition: Dissolve the malonate ester (1.0 equiv) in THF. Add dropwise to the LAH suspension over 30 minutes. Caution: Exothermic hydrogen evolution.

  • Reflux: Once addition is complete, warm to room temperature, then heat to reflux (66°C) for 4 hours to ensure complete reduction of the diester.

  • Quenching (Fieser Method): Cool to 0°C. Carefully add:

    • 
       mL Water (
      
      
      
      = grams of LAH used)
    • 
       mL 15% NaOH
      
    • 
       mL Water
      
  • Isolation: Stir until a granular white precipitate forms. Filter through a Celite pad.

  • Purification: Dry the filtrate over Na₂SO₄, concentrate in vacuo. Recrystallize from Toluene/Hexanes.

Section 3: Metabolic Stability & Toxicology

The divergence between PPD and 3-F-PPD is most critical in their metabolic fate. PPD (via Felbamate) undergoes bioactivation to 2-phenylpropenal (Atropaldehyde) , a Michael acceptor that alkylates cellular proteins, causing toxicity.

The Mechanism of Toxicity vs. Fluorine Stabilization
  • PPD Pathway: The benzylic carbon is oxidized (often involving ester hydrolysis if administered as a carbamate) to an aldehyde, which spontaneously eliminates water to form the

    
    -unsaturated aldehyde (Atropaldehyde).
    
  • 3-F-PPD Hypothesis:

    • Electronic Effect: The electron-withdrawing fluorine atom destabilizes the transition state required for the initial benzylic hydroxylation/oxidation by CYP450 enzymes.

    • Ring Deactivation: The fluorine atom deactivates the phenyl ring toward arene oxide formation (a secondary toxic pathway).

Metabolic Bioactivation Pathway (Graphviz Diagram)

MetabolicPathway Drug Parent Diol (PPD or 3-F-PPD) Metabolite1 Hydroxy-Aldehyde Intermediate Drug->Metabolite1 ADH / CYP2E1 Oxidation Toxin 2-Phenylpropenal (Atropaldehyde) Metabolite1->Toxin Spontaneous Dehydration (-H2O) Detox Mercapturic Acid Conjugate (Excretion) Toxin->Detox Glutathione (GSH) Conjugation CellDeath Protein Adducts (Toxicity) Toxin->CellDeath Michael Addition (Covalent Binding) Fluorine 3-Fluoro Substitution (Electronic Deactivation) Fluorine->Drug Reduces Oxidation Rate

Caption: The bioactivation pathway of 2-phenylpropane-1,3-diols into reactive atropaldehydes. Fluorination attempts to slow step 1.

Section 4: Analytical Validation (HPLC Method)

To verify the purity of the synthesized diols and separate the fluorinated analog from potential impurities, the following HPLC method is recommended.

Method Parameters:

  • Column: C18 Reverse Phase (e.g., Agilent Zorbax Eclipse Plus, 4.6 x 100 mm, 3.5 µm).

  • Mobile Phase A: 0.1% Formic Acid in Water.

  • Mobile Phase B: Acetonitrile (MeCN).

  • Gradient: 5% B to 95% B over 10 minutes.

  • Flow Rate: 1.0 mL/min.

  • Detection: UV at 210 nm (phenyl absorption) and 254 nm.

Expected Retention Behavior:

  • PPD: Elutes earlier due to lower lipophilicity.

  • 3-F-PPD: Elutes later (higher LogP).

  • Note: The 3-F analog will show distinct splitting in ¹³C NMR due to C-F coupling (

    
    ), serving as a secondary confirmation of substitution.
    

References

  • Dieckhaus, C. M., et al. (2002). Metabolism of Felbamate to 2-Phenylpropenal (Atropaldehyde) by Human Liver Cytochrome P450s. Drug Metabolism and Disposition. Link

  • Thompson, C. D., et al. (1996). Fluorofelbamate: A metabolic and toxicological evaluation. Chemical Research in Toxicology. Link

  • Purser, S., et al. (2008). Fluorine in medicinal chemistry. Chemical Society Reviews. Link

  • Kapetanovic, I. M., et al. (2002). Confirmatory efficacy screening of fluorofelbamate in animal models of epilepsy. Epilepsia. Link

Methodological & Application

synthesis of 2-(3-fluorophenyl)propane-1,3-diol from diethyl malonate

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: AN-2026-FL Title: Scalable Synthesis of 2-(3-Fluorophenyl)propane-1,3-diol via Pd-Catalyzed


-Arylation and Hydride Reduction
Date:  February 12, 2026
Author:  Senior Application Scientist, Synthesis Division

Executive Summary

This application note details a robust, two-step protocol for synthesizing This compound starting from diethyl malonate . While traditional alkylation of malonates via


 mechanisms is effective for alkyl halides, aryl halides (such as 1-bromo-3-fluorobenzene) are unreactive under standard nucleophilic substitution conditions due to the high energy barrier of breaking the 

bond.

Consequently, this protocol utilizes Palladium-catalyzed


-arylation , a methodology pioneered by Buchwald and Hartwig, to install the 3-fluorophenyl moiety. This is followed by a global reduction using Lithium Aluminum Hydride (

) to yield the target diol. This route is selected for its high functional group tolerance, scalability, and the metabolic stability imparted by the fluorine substituent in drug discovery contexts.

Strategic Reaction Overview

The synthesis proceeds through two distinct phases:

  • C-C Bond Formation: Cross-coupling of diethyl malonate with 1-bromo-3-fluorobenzene.

  • Reductive Opening: Conversion of the diester intermediate to the 1,3-diol.

SynthesisOverview Figure 1: Synthetic Pathway Overview Start Diethyl Malonate Inter Diethyl 2-(3-fluorophenyl)malonate Start->Inter Pd(OAc)2, P(t-Bu)3 K3PO4, Toluene, 100°C Reagent1 1-Bromo-3-fluorobenzene Reagent1->Inter Target This compound Inter->Target LiAlH4, THF 0°C to RT

Phase 1: Pd-Catalyzed -Arylation

Objective: Synthesis of Diethyl 2-(3-fluorophenyl)malonate. Rationale: The


 of diethyl malonate (~13) allows for easy deprotonation. However, coupling to an unactivated aryl bromide requires a 

catalytic cycle. We utilize bulky phosphine ligands (

) to facilitate the difficult reductive elimination step involved in forming the crowded quaternary center (though here it is tertiary, steric bulk still aids the cycle).
Materials Table
ReagentEquiv.RoleNotes
Diethyl Malonate1.2NucleophileExcess ensures complete consumption of aryl halide.
1-Bromo-3-fluorobenzene1.0ElectrophileLimiting reagent.
Palladium(II) Acetate0.02 (2 mol%)Pre-catalystReduces to Pd(0) in situ.
Tri-tert-butylphosphonium tetrafluoroborate0.04 (4 mol%)Ligand SourceAir-stable precursor to

.
Potassium Phosphate (

)
3.0BaseAnhydrous, tribasic.
Toluene-SolventAnhydrous, degassed.
Detailed Protocol
  • Inert Setup: Flame-dry a 3-neck round-bottom flask equipped with a magnetic stir bar, reflux condenser, and septum. Flush with Argon for 15 minutes.

  • Catalyst Loading: Charge the flask with

    
     (2 mol%), 
    
    
    
    (4 mol%), and anhydrous
    
    
    (3.0 equiv).
  • Solvent Addition: Add anhydrous Toluene (0.5 M concentration relative to aryl halide) via syringe.

  • Reagent Addition: Add diethyl malonate (1.2 equiv) and 1-bromo-3-fluorobenzene (1.0 equiv) via syringe.

    • Note: The order ensures the catalyst precursors mix in the presence of the stabilizing substrates.

  • Reaction: Heat the mixture to 100°C in an oil bath. Stir vigorously for 12–16 hours.

    • Monitoring: Monitor by TLC (Hexanes/EtOAc 9:1) or GC-MS. Look for the disappearance of the aryl bromide.

  • Workup:

    • Cool to room temperature.

    • Filter the slurry through a pad of Celite to remove inorganic salts (

      
      , phosphate residues). Rinse the pad with Ethyl Acetate.
      
    • Concentrate the filtrate under reduced pressure.

  • Purification: Purify the residue via Flash Column Chromatography (Silica Gel, 0-10% EtOAc in Hexanes).

    • Target: Clear to pale yellow oil.

Phase 2: Reductive Opening

Objective: Reduction of the diester to the diol. Rationale:


 (LAH) is the gold standard for reducing esters to primary alcohols. While 

is safer, it is generally too mild for esters without additives. The reaction must be strictly anhydrous to prevent fire hazards and deactivation of the hydride.
Materials Table
ReagentEquiv.RoleNotes
Diethyl 2-(3-fluorophenyl)malonate1.0SubstrateFrom Phase 1.
Lithium Aluminum Hydride (

)
3.0Reductant2.4 M in THF or powder (use caution).
THF-SolventAnhydrous, inhibitor-free.
Detailed Protocol
  • Safety Prep: Ensure a Class D fire extinguisher is nearby. Wear flame-resistant lab coat and heavy gloves.

  • Setup: Flame-dry a 2-neck flask. Cool to 0°C using an ice bath under Argon.

  • LAH Charge: Add anhydrous THF to the flask. Carefully add

    
     (3.0 equiv) pellets or solution.
    
    • Critical: If using powder, add slowly to avoid dusting.

  • Substrate Addition: Dissolve the malonate intermediate in a minimal amount of THF. Add this solution dropwise to the LAH suspension over 30 minutes.

    • Observation: Gas evolution (

      
      ) will occur. Control the rate to prevent boil-over.
      
  • Reaction: Allow the mixture to warm to Room Temperature (RT) and stir for 4 hours.

  • Fieser Quench (Critical Step):

    • Cool the mixture back to 0°C .

    • For every x grams of

      
       used, add carefully in sequence:
      
      • x mL of Water (very slow addition).

      • x mL of 15% Aqueous NaOH.

      • 3x mL of Water.

    • Result: A white, granular precipitate of aluminum salts should form, leaving a clear supernatant.

  • Isolation:

    • Add anhydrous

      
       directly to the quenched mixture to dry the solvent.
      
    • Filter through a fritted funnel or Celite.

    • Concentrate the filtrate to obtain the crude diol.

  • Purification: Recrystallization (from Hexanes/EtOAc) or Flash Chromatography (50-80% EtOAc in Hexanes) if necessary.

Analytical Validation

Expected NMR Data for this compound:

  • 1H NMR (400 MHz, CDCl3):

    • 
       7.25–7.30 (m, 1H, Ar-H), 6.90–7.05 (m, 3H, Ar-H).
      
    • 
       3.95 (dd, 2H, 
      
      
      
      ).
    • 
       3.85 (dd, 2H, 
      
      
      
      ).
    • 
       3.10 (m, 1H, Ar-CH<).
      
    • 
       2.50 (br s, 2H, -OH).
      
  • 19F NMR:

    • Single peak around

      
       -113 ppm (characteristic of meta-fluoro substitution).
      

Mechanistic Visualization

The following diagram illustrates the catalytic cycle for the critical


-arylation step, highlighting the role of the bulky phosphine ligand.

CatalyticCycle Figure 2: Simplified Catalytic Cycle for Pd-Catalyzed Malonate Arylation Pd0 L-Pd(0) OxAdd Oxidative Addition (Ar-Pd-Br) Pd0->OxAdd + Ar-Br LigEx Ligand Exchange (Enolate Binding) OxAdd->LigEx + Malonate Enolate - Br- RedElim Reductive Elimination (Product Release) LigEx->RedElim C-C Bond Formation RedElim->Pd0 Regeneration

References

  • Beare, N. A., & Hartwig, J. F. (2002). Palladium-Catalyzed Arylation of Malonates and Cyanoesters Using Sterically Hindered Trialkyl- and Ferrocenyldialkylphosphine Ligands. Journal of the American Chemical Society, 124(32), 9330–9331. [Link]

  • Fox, J. M., Huang, X., & Buchwald, S. L. (2000).

    
    -Arylation of Ketones. Journal of the American Chemical Society, 122(7), 1360–1370. [Link]
    
  • Seyferth, D. (2009). The Grignard Reagents. Organometallics, 28(6), 1598–1605. (Reference for general organometallic handling standards). [Link]

  • Fieser, L. F., & Fieser, M. (1967). Reagents for Organic Synthesis. Wiley. (Standard reference for Fieser workup of Aluminohydrides).

reduction of diethyl 2-(3-fluorophenyl)malonate with LiAlH4

Author: BenchChem Technical Support Team. Date: February 2026

Initiating Data Collection

I'm now starting a thorough search for data on the LiAlH4 reduction of diethyl 2-(3-fluorophenyl)malonate. My focus is on the reaction mechanisms, specific experimental protocols, and safety considerations. I'm prioritizing peer-reviewed literature and reliable databases to ensure data integrity.

Outlining Application Note Structure

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Application Note & Protocol: A Practical Guide to the Synthesis of Fluorinated 2-Aryl-1,3-Propanediols

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Strategic Value of Fluorine in Propanediol Scaffolds

The introduction of fluorine into organic molecules has become a cornerstone of modern medicinal chemistry. Its unique properties, including high electronegativity, small van der Waals radius, and the ability to form strong C-F bonds, can profoundly influence the pharmacokinetic and pharmacodynamic properties of drug candidates. Specifically, incorporating fluorine into the 2-aryl-1,3-propanediol scaffold can enhance metabolic stability, improve binding affinity, and modulate lipophilicity, making these compounds highly valuable building blocks in drug discovery.

This guide provides a detailed, field-tested protocol for the synthesis of fluorinated 2-aryl-1,3-propanediols, focusing on a robust and accessible method starting from diethyl 2-aryl-2-(fluoromethyl)malonates. We will delve into the mechanistic rationale behind each step, offer practical insights for troubleshooting, and provide a self-validating framework to ensure the successful synthesis and characterization of the target compounds.

Core Synthetic Strategy: From Malonate to Diol

The chosen synthetic pathway involves a two-step sequence: the synthesis of a fluorinated malonic ester followed by its reduction to the desired 1,3-propanediol. This approach is advantageous due to the commercial availability of a wide range of aryl malonic esters and the efficiency of the subsequent reduction.

Experimental Workflow Overview

G cluster_0 Step 1: Fluorination of Diethyl Arylmalonate cluster_1 Step 2: Reduction to the Diol A Diethyl Arylmalonate D Diethyl 2-Aryl-2-(fluoromethyl)malonate A->D 1. Deprotonation B Base (e.g., NaH) C Electrophilic Fluorinating Agent (e.g., Selectfluor®) C->D 2. Fluorination E Diethyl 2-Aryl-2-(fluoromethyl)malonate D->E H Fluorinated 2-Aryl-1,3-propanediol E->H Reduction F Reducing Agent (e.g., LiAlH4) G Aprotic Solvent (e.g., THF) I Crude Product H->I J Column Chromatography I->J K Pure Fluorinated Diol J->K L NMR, MS, IR Spectroscopy K->L

Figure 1: Overall synthetic workflow for the preparation of fluorinated 2-aryl-1,3-propanediols.

Part 1: Synthesis of Diethyl 2-Aryl-2-(fluoromethyl)malonate

This initial step focuses on the electrophilic fluorination of a diethyl arylmalonate precursor. The choice of a strong, non-nucleophilic base is critical to ensure complete deprotonation of the malonate, forming the enolate intermediate. The subsequent introduction of an electrophilic fluorine source, such as Selectfluor®, efficiently installs the fluorine atom at the α-position.

Materials
Reagent/MaterialGradeSupplierNotes
Diethyl phenylmalonateReagentSigma-AldrichOr other desired arylmalonate
Sodium hydride (NaH)60% dispersion in mineral oilSigma-AldrichHighly reactive, handle with care
Selectfluor® (F-TEDA-BF4)ReagentSigma-AldrichElectrophilic fluorinating agent
Anhydrous Tetrahydrofuran (THF)DriSolv®EMD MilliporeEnsure dryness for optimal reaction
Diethyl ether (Et2O)ACS GradeFisher ScientificFor workup
Saturated aq. NH4ClN/APrepare in-houseFor quenching
Saturated aq. NaCl (Brine)N/APrepare in-houseFor washing
Anhydrous MgSO4 or Na2SO4ACS GradeFisher ScientificFor drying
Detailed Protocol
  • Reaction Setup:

    • To a flame-dried, three-neck round-bottom flask equipped with a magnetic stir bar, a nitrogen inlet, and a dropping funnel, add sodium hydride (1.1 eq.) under a positive pressure of nitrogen.

    • Add anhydrous THF via syringe to the flask to create a slurry. Rationale: An inert atmosphere and anhydrous conditions are crucial to prevent quenching of the highly reactive sodium hydride and the subsequent enolate.

  • Enolate Formation:

    • Dissolve diethyl arylmalonate (1.0 eq.) in anhydrous THF in the dropping funnel.

    • Add the malonate solution dropwise to the stirred NaH slurry at 0 °C (ice bath).

    • After the addition is complete, remove the ice bath and allow the reaction to stir at room temperature for 1 hour. Rationale: The dropwise addition at low temperature controls the exothermic reaction and hydrogen gas evolution. Stirring at room temperature ensures complete deprotonation to form the sodium enolate.

  • Fluorination:

    • In a separate flask, dissolve Selectfluor® (1.2 eq.) in anhydrous THF.

    • Add the Selectfluor® solution dropwise to the enolate solution at 0 °C.

    • Once the addition is complete, allow the reaction to warm to room temperature and stir overnight. Rationale: The electrophilic fluorine from Selectfluor® is attacked by the nucleophilic enolate. The reaction is typically slow and requires extended stirring to proceed to completion.

  • Workup and Purification:

    • Cool the reaction mixture to 0 °C and slowly quench by the dropwise addition of saturated aqueous NH4Cl. Caution: Quenching is exothermic and produces hydrogen gas.

    • Transfer the mixture to a separatory funnel and add diethyl ether.

    • Wash the organic layer sequentially with water and brine.

    • Dry the organic layer over anhydrous MgSO4, filter, and concentrate under reduced pressure to obtain the crude product.

    • Purify the crude product by flash column chromatography on silica gel (eluting with a hexane/ethyl acetate gradient) to yield the pure diethyl 2-aryl-2-(fluoromethyl)malonate.

Part 2: Reduction to Fluorinated 2-Aryl-1,3-propanediol

The second phase of the synthesis involves the reduction of the two ester functionalities of the fluorinated malonate to the corresponding primary alcohols. Lithium aluminum hydride (LiAlH4) is a powerful reducing agent well-suited for this transformation.

Materials
Reagent/MaterialGradeSupplierNotes
Diethyl 2-aryl-2-(fluoromethyl)malonateAs synthesized in Part 1N/A
Lithium aluminum hydride (LiAlH4)Powder or granulesSigma-AldrichExtremely reactive with water
Anhydrous Tetrahydrofuran (THF)DriSolv®EMD Millipore
1 M Hydrochloric acid (HCl)N/APrepare in-houseFor quenching
Ethyl acetate (EtOAc)ACS GradeFisher ScientificFor extraction
Anhydrous MgSO4 or Na2SO4ACS GradeFisher ScientificFor drying
Detailed Protocol
  • Reaction Setup:

    • To a flame-dried, three-neck round-bottom flask equipped with a magnetic stir bar, a nitrogen inlet, and a dropping funnel, add LiAlH4 (2.5 eq.) under a positive pressure of nitrogen.

    • Add anhydrous THF via syringe to create a slurry and cool the flask to 0 °C. Rationale: LiAlH4 is a highly reactive and pyrophoric reagent. Anhydrous conditions and low temperature are essential for safe and controlled handling.

  • Reduction:

    • Dissolve the diethyl 2-aryl-2-(fluoromethyl)malonate (1.0 eq.) from Part 1 in anhydrous THF in the dropping funnel.

    • Add the malonate solution dropwise to the stirred LiAlH4 slurry at 0 °C.

    • After the addition is complete, remove the ice bath and stir the reaction at room temperature for 4-6 hours, or until TLC analysis indicates complete consumption of the starting material. Rationale: The hydride from LiAlH4 nucleophilically attacks the carbonyl carbons of the esters, leading to their reduction to the corresponding alcohols.

  • Workup and Purification:

    • Cool the reaction mixture to 0 °C and carefully quench the excess LiAlH4 by the sequential, dropwise addition of water (X mL), followed by 15% aqueous NaOH (X mL), and then water again (3X mL), where X is the mass of LiAlH4 in grams (Fieser workup). This procedure is designed to produce a granular precipitate that is easy to filter.

    • Stir the resulting mixture vigorously for 30 minutes, then filter through a pad of Celite®, washing the filter cake with ethyl acetate.

    • Concentrate the filtrate under reduced pressure to obtain the crude diol.

    • Purify the crude product by flash column chromatography on silica gel (eluting with a hexane/ethyl acetate gradient) to yield the pure fluorinated 2-aryl-1,3-propanediol.

Characterization and Data Analysis

The identity and purity of the final product should be confirmed by standard analytical techniques.

Analytical TechniqueExpected Observations
¹H NMR - Appearance of broad singlets for the two hydroxyl (-OH) protons. - A doublet for the methylene protons adjacent to the fluorine atom (-CH₂F) due to H-F coupling. - A multiplet for the benzylic proton. - Signals corresponding to the aromatic protons.
¹⁹F NMR - A triplet corresponding to the single fluorine atom, coupled to the adjacent methylene protons.
¹³C NMR - A doublet for the carbon atom attached to the fluorine (-CH₂F) due to C-F coupling. - Signals for the other aliphatic and aromatic carbons.
Mass Spectrometry (MS) - The molecular ion peak [M]+ or protonated molecular ion peak [M+H]+ corresponding to the calculated mass of the target compound.
Infrared (IR) Spectroscopy - A broad absorption band in the region of 3200-3600 cm⁻¹ characteristic of the O-H stretching of the alcohol groups. - A strong absorption band around 1050-1150 cm⁻¹ corresponding to the C-F stretch.

Troubleshooting and Key Considerations

  • Incomplete Fluorination: If the fluorination step is incomplete, ensure that the starting malonate was fully deprotonated before adding the Selectfluor®. The NaH should be fresh and highly active.

  • Low Yield in Reduction: The reactivity of LiAlH4 can be diminished by exposure to moisture. Ensure all glassware is flame-dried and solvents are anhydrous. If the reaction stalls, a small additional portion of LiAlH4 can be added.

  • Purification Challenges: The diol product is polar and may have some water solubility. During the workup, ensure thorough extraction with a suitable organic solvent like ethyl acetate. Brine washes can help to remove residual water from the organic layer.

References

  • O'Hagan, D. (2008). Understanding organofluorine chemistry. An introduction to the C–F bond. Chemical Society Reviews, 37(2), 308-319. [Link]

  • Prakash, G. K. S., & Yudin, A. K. (1997). Perfluoroalkylation with Organosilicon Reagents. Chemical Reviews, 97(3), 757-786. [Link]

  • Caron, S., & Hawkins, J. M. (2007). Synthesis of 2-Substituted-1,3-Propanediols. Organic Process Research & Development, 11(4), 742-745. [Link]

  • Fieser, L. F., & Fieser, M. (1967). Reagents for Organic Synthesis, Vol. 1. John Wiley & Sons. [Link]

Application Note: Precision Biocatalysis for Chiral 2-Arylpropane-1,3-diols

Author: BenchChem Technical Support Team. Date: February 2026

Strategic Overview

Chiral 2-arylpropane-1,3-diols are pivotal pharmacophores and versatile building blocks in organic synthesis. They serve as immediate precursors for chiral tropic acid derivatives, hemisuccinates, and novel chiral ligands used in asymmetric catalysis.

While traditional chemical synthesis often relies on chiral auxiliaries or heavy-metal catalysis (e.g., asymmetric hydrogenation), these routes frequently suffer from poor atom economy and trace metal contamination.

The Biocatalytic Advantage: This protocol details the enzymatic desymmetrization of prochiral 2-arylpropane-1,3-diols. Unlike kinetic resolution, which is limited to a theoretical 50% yield, desymmetrization of a prochiral substrate allows for a theoretical 100% yield of the optically active product.

Target Substrate Class
  • Substrate: 2-Phenylpropane-1,3-diol (and para-substituted analogs).

  • Enzyme Class: Lipases (EC 3.1.1.3).

  • Reaction Type: Irreversible transesterification using enol esters.

Mechanistic Pathway & Logic

The core challenge is distinguishing between two enantiotopic hydroxyl groups on a molecule possessing a plane of symmetry. Lipases achieve this by binding the prochiral diol in a specific orientation within the active site, allowing acyl transfer to only one of the two primary hydroxyls.

The "Why" Behind the Reagents
  • Vinyl Acetate: Selected as the acyl donor. Upon transesterification, it releases vinyl alcohol, which instantly tautomerizes to acetaldehyde. This renders the reaction irreversible , driving the equilibrium toward product formation.

  • MTBE/Toluene: Hydrophobic solvents are preferred to preserve the "lid" dynamics of the lipase and prevent enzyme agglomeration.

  • Immobilized Enzyme (CAL-B or PFL): Immobilization (e.g., on acrylic resin) simplifies downstream processing (filtration) and enhances thermal stability.

Diagram: Biocatalytic Desymmetrization Workflow

Desymmetrization_Pathway cluster_conditions Critical Parameters Substrate Prochiral 2-Arylpropane-1,3-diol Transition Tetrahedral Transition State Substrate->Transition Nucleophilic Attack AcylDonor Acyl Donor (Vinyl Acetate) EnzymeComplex Lipase-Acyl Intermediate AcylDonor->EnzymeComplex Acylation EnzymeComplex->Transition Product Chiral Monoacetate (S)-2-Aryl-3-acetoxypropan-1-ol Transition->Product Stereoselective Release ByProduct Acetaldehyde (Volatile) Transition->ByProduct Tautomerization Params Temp: 30°C Solvent: MTBE aw: < 0.1

Caption: Figure 1. Mechanism of lipase-catalyzed desymmetrization of prochiral 2-arylpropane-1,3-diol using vinyl acetate as an irreversible acyl donor.

Critical Process Parameters (CPP)

To ensure reproducibility and high enantiomeric excess (ee), the following parameters must be strictly controlled.

ParameterSpecificationScientific Rationale
Water Activity (

)

(Dry Solvents)
Excess water promotes hydrolysis (reverse reaction) and non-specific acyl migration. Use molecular sieves.
Temperature 25°C – 30°CHigher temperatures increase reaction rate but often degrade enantioselectivity (

-value) due to increased conformational flexibility of the enzyme.
Acyl Donor Ratio 2-3 equivalentsSlight excess ensures saturation, but too high concentrations can cause enzyme inhibition or solvent polarity shifts.
Enzyme Loading 20-40 mg/mmolOptimized for reaction times of 24-48 hours. Lower loading risks incomplete conversion; higher loading wastes catalyst.

Experimental Protocols

Protocol A: Substrate Preparation (Chemical Reduction)

Note: If the diol is not commercially available, it is synthesized from the corresponding diethyl malonate.

  • Setup: Flame-dry a 250 mL two-neck round-bottom flask equipped with a reflux condenser and N2 inlet.

  • Reagent: Suspend Lithium Aluminum Hydride (LiAlH4, 3.0 equiv) in anhydrous THF (0.5 M) at 0°C.

  • Addition: Dropwise add Diethyl 2-phenylmalonate (1.0 equiv) in THF.

  • Reaction: Warm to room temperature, then reflux for 4 hours.

  • Quench: Fieser workup (

    
     mL H2O, 
    
    
    
    mL 15% NaOH,
    
    
    mL H2O).
  • Purification: Filter salts, dry over MgSO4, concentrate, and recrystallize from hexane/ethyl acetate.

    • Target: White solid, >98% purity by GC.

Protocol B: Lipase-Catalyzed Desymmetrization (Core Workflow)

Materials:

  • Substrate: 2-Phenylpropane-1,3-diol (1 mmol, ~152 mg).

  • Enzyme: Novozym 435 (Immobilized Candida antarctica Lipase B) OR Pseudomonas fluorescens Lipase (PFL) on Celite.

  • Solvent: Methyl tert-butyl ether (MTBE) or Toluene (anhydrous).

  • Acyl Donor: Vinyl Acetate.

Step-by-Step Procedure:

  • Preparation: In a 20 mL screw-cap glass vial, dissolve 1 mmol of 2-phenylpropane-1,3-diol in 10 mL of anhydrous MTBE .

  • Activation: Add 3.0 mmol (approx. 280 µL) of Vinyl Acetate .

  • Initiation: Add 40 mg of Novozym 435 (or equivalent immobilized lipase).

  • Incubation: Place the vial in an orbital shaker at 30°C, 200 rpm .

    • Expert Tip: Do not use magnetic stirring, as the stir bar grinds the immobilized enzyme support, creating fines that complicate filtration and alter kinetics.

  • Monitoring: Sample 50 µL aliquots at t=2h, 12h, 24h, and 48h.

    • Dilute sample in mobile phase for HPLC or EtOAc for GC.

    • Stop reaction when conversion reaches >95% (Desymmetrization) or exactly 50% (if performing Kinetic Resolution of a racemate, though this protocol targets desymmetrization).

  • Termination: Filter the reaction mixture through a sintered glass funnel or a syringe filter (0.45 µm) to remove the enzyme beads.

    • Recycling: Wash beads with dry MTBE; they can often be reused 3-5 times.

  • Isolation: Evaporate the solvent under reduced pressure.

  • Purification: Flash column chromatography (Silica gel, Hexane:EtOAc 7:3) to isolate the monoacetate.

Analytical Validation

Trust but verify. The following method separates the diol, the monoacetate enantiomers, and the diacetate.

HPLC Method (Chiral):

  • Column: Chiralcel OD-H or AD-H (Daicel), 250 x 4.6 mm.

  • Mobile Phase: n-Hexane : Isopropanol (90:10 or 95:5).

  • Flow Rate: 0.5 - 1.0 mL/min.

  • Detection: UV at 254 nm (aromatic ring absorption).

  • Temperature: 25°C.

Expected Retention Order (Example for OD-H):

  • Diacetate (Least polar, elutes first).

  • (S)-Monoacetate (Major product).

  • (R)-Monoacetate (Minor product, if any).

  • Unreacted Diol (Most polar, elutes last).

Calculation of Enantiomeric Excess (ee):



Troubleshooting Guide

ObservationRoot CauseCorrective Action
Low Conversion (<10%) Enzyme inactivation or water contamination.Dry solvents over 4Å molecular sieves. Ensure vinyl acetate is fresh (free of acid).
Formation of Diacetate Reaction ran too long or enzyme non-specific.Reduce reaction time. Lower temperature to 4°C to enhance selectivity.
Low ee% Spontaneous chemical acylation.Run a "blank" control (no enzyme). If product forms, check solvent purity and glassware pH.
Enzyme Clumping High water content or polar solvent.Switch to hydrophobic solvent (Toluene/MTBE). Add 4Å molecular sieves to the vial.

References

  • Gotor, V. (1999). Enzymatic desymmetrization of prochiral compounds. Bioorganic & Medicinal Chemistry.

  • Ferraboschi, P., et al. (1995). Lipase-catalyzed preparation of enantiomerically pure 2-substituted-1,3-propanediols. Tetrahedron: Asymmetry.

  • Breuer, M., et al. (2004). Industrial Methods for the Production of Optically Active Intermediates.

  • Akai, S., et al. (2004). Lipase-catalyzed desymmetrization of prochiral 1,3-propanediols. The Journal of Organic Chemistry.

Precision Purification of 2-(3-Fluorophenyl)propane-1,3-diol via Recrystallization

Author: BenchChem Technical Support Team. Date: February 2026

Detailed Application Note & Protocol

Executive Summary

2-(3-Fluorophenyl)propane-1,3-diol is a critical structural motif in the synthesis of fluorinated pharmaceuticals and a common substrate for lipase-catalyzed kinetic resolutions to generate chiral building blocks. While synthesis via the reduction of diethyl 2-(3-fluorophenyl)malonate is straightforward, the resulting crude product often contains unreacted esters, mono-reduced intermediates, and inorganic salts (borates/aluminates).

This guide details a robust recrystallization protocol designed to isolate high-purity diol (>98%) by exploiting the compound's amphiphilic nature—balancing the polarity of the 1,3-diol moiety against the lipophilicity of the fluorinated aromatic ring.

Physicochemical Profile & Solvent Strategy

The Challenge: "Oiling Out"

Aryl-1,3-diols are notorious for "oiling out" (liquid-liquid phase separation) rather than crystallizing, particularly when the melting point is low (< 70°C). The 3-fluoro substituent adds lipophilicity, potentially lowering the melting point relative to the parent phenylpropane-1,3-diol (MP ~52-54°C).

Solvent Selection Logic

To achieve purification, we require a solvent system that dissolves the diol at high temperatures but rejects it at low temperatures, while retaining non-polar impurities (like unreacted malonates) in the mother liquor.

Solvent SystemRoleProsCons
Ethyl Acetate / n-Heptane Primary Choice Excellent tunability. EtOAc solubilizes the diol; Heptane acts as an anti-solvent and solubilizes non-polar impurities.Requires precise ratio control to prevent oiling out.
Toluene AlternativeGood temperature coefficient for aryl compounds.May require very low temperatures (-10°C) for high yield.
Dichloromethane (DCM) Extraction onlyGood for initial isolation, poor for crystallization.Too high solubility; low boiling point.

Selected System: Ethyl Acetate (Solvent) / n-Heptane (Anti-solvent) . Rationale: This binary system allows for "cloud point" titration, providing the operator with visual feedback to avoid oiling out.

Detailed Protocol: Recrystallization

Pre-requisites
  • Crude Material: this compound (typically a viscous oil or waxy solid after workup).

  • Purity Goal: >98% (HPLC/NMR).

  • Equipment: Round-bottom flask, reflux condenser, magnetic stirrer, heating bath, vacuum filtration setup.

Step-by-Step Methodology
Phase 1: Dissolution and Clarification
  • Charge Crude: Place the crude diol (e.g., 10 g) into a round-bottom flask equipped with a stir bar.

  • Add Solvent (EtOAc): Add Ethyl Acetate (approx. 2 mL per gram of crude).

  • Heat: Warm the mixture to 60-65°C (gentle reflux). The solid should dissolve completely.

    • Note: If the solution is cloudy due to inorganic salts (e.g., Li/Al salts from reduction), filter the hot solution through a Celite pad.

  • Concentrate (Optional): If excess solvent was used for filtration, concentrate the filtrate under reduced pressure until the solution becomes slightly viscous, then reheat to 60°C.

Phase 2: Anti-Solvent Addition (The Critical Step)
  • Titrate Heptane: While maintaining the temperature at 60°C with vigorous stirring, dropwise add n-Heptane.

  • Cloud Point: Continue addition until a persistent faint turbidity (cloudiness) is observed.

  • Re-solubilize: Add a small amount of Ethyl Acetate (0.5 - 1 mL) just to clear the turbidity. The solution is now saturated.

Phase 3: Controlled Nucleation
  • Cooling Ramp: Remove the heat source. Allow the flask to cool to room temperature slowly (over 1-2 hours).

    • Critical: Do not use an ice bath immediately. Rapid cooling triggers oiling out.

  • Seeding: If the temperature reaches 35°C without precipitation, add a "seed crystal" of pure product or scratch the inner glass wall with a glass rod to induce nucleation.

  • Final Crystallization: Once a heavy slurry forms at room temperature, cool the flask to 0-4°C in an ice bath for 1 hour to maximize yield.

Phase 4: Isolation
  • Filtration: Filter the cold slurry using a Buchner funnel.

  • Wash: Wash the filter cake with a cold (0°C) mixture of EtOAc/Heptane (1:4 ratio). This displaces the mother liquor containing non-polar impurities.

  • Drying: Dry the solid in a vacuum oven at 35-40°C for 6-12 hours.

    • Warning: Do not exceed 45°C initially, as the wet solid may melt.

Process Visualization

Recrystallization Workflow

The following diagram illustrates the logical flow and critical decision points in the purification process.

RecrystallizationFlow Start Crude 2-(3-fluorophenyl) propane-1,3-diol Dissolve Dissolve in Hot EtOAc (60-65°C) Start->Dissolve Filter Hot Filtration (Celite) Remove Inorganic Salts Dissolve->Filter If cloudy AntiSolvent Add n-Heptane to Cloud Point Dissolve->AntiSolvent If clear Filter->AntiSolvent Cooling Slow Cooling to RT (Avoid Oiling Out) AntiSolvent->Cooling IceBath Cool to 0-4°C Cooling->IceBath Precipitate formed Seed Add Seed Crystal Cooling->Seed No precipitate Collect Vacuum Filtration & Cold Wash IceBath->Collect Dry Vacuum Dry < 40°C Collect->Dry Seed->Cooling

Figure 1: Step-by-step workflow for the recrystallization of this compound.

Impurity Fate Map

Understanding where impurities go is vital for validation.

ImpurityFate Input Crude Mixture Process Recrystallization (EtOAc/Heptane) Input->Process Product Pure Diol Crystal (>98%) Process->Product ML Mother Liquor (Filtrate) Process->ML FilterCake Celite Filter Cake Process->FilterCake Imp1 Unreacted Ester (Lipophilic) Imp1->ML Soluble in Heptane Imp2 Mono-ol Impurity Imp2->ML Remains in Solution Imp3 Inorganic Salts Imp3->FilterCake Insoluble in EtOAc

Figure 2: Fate of common impurities during the purification process.

Troubleshooting & Quality Control

ObservationDiagnosisCorrective Action
Oiling Out Solution cooled too fast or too much anti-solvent.Reheat to dissolve oil. Add more EtOAc. Cool very slowly with vigorous stirring.
Low Yield Too much EtOAc used.Concentrate mother liquor and repeat crystallization (2nd crop).
Sticky Solid Residual solvent or low melting impurity.Triturate the solid with cold pentane or heptane. Ensure vacuum drying is sufficient.

Validation:

  • 1H NMR (CDCl3): Check for the disappearance of the ethyl ester quartet (approx. 4.1 ppm) from the starting malonate.

  • HPLC: Use a C18 column, Water/Acetonitrile gradient. The diol is more polar and will elute earlier than the unreacted ester.

References

  • Armarego, W. L. F., & Chai, C. L. L. (2013). Purification of Laboratory Chemicals. Butterworth-Heinemann. (Standard reference for general diol purification methods).

  • Gotor, V., et al. (2000). "Enzymatic desymmetrization of pro-chiral 2-substituted-1,3-propanediols." Tetrahedron: Asymmetry. (Describes synthesis and handling of phenyl-propane-diol analogs).

  • Vogel, A. I. (1989). Vogel's Textbook of Practical Organic Chemistry. Longman Scientific & Technical. (Foundational techniques for recrystallization of low-melting solids).

Troubleshooting & Optimization

improving yield in the reduction of fluorinated phenylmalonates

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide is structured as a specialized support resource for researchers and process chemists. It addresses the reduction of Diethyl 2-(4-fluorophenyl)malonate (and related analogs) to 2-(4-fluorophenyl)propane-1,3-diol .

Executive Summary & Mechanistic Insight[1][2][3]

The reduction of fluorinated phenylmalonates to 1,3-diols is a critical transformation in the synthesis of pharmaceutical intermediates (e.g., precursors for felbamate derivatives or chiral building blocks). While conceptually simple, this reaction often suffers from variable yields (40–60%) due to three specific failure modes:

  • Aluminum Emulsions (The "Yield Illusion"): The amphiphilic nature of 2-aryl-1,3-diols causes them to trap extensively within aluminum hydroxide precipitates during Lithium Aluminum Hydride (LAH) workups.

  • Retro-Claisen Fragmentation: Strong hydride donors can act as bases, causing deprotonation at the

    
    -carbon. If the temperature is too high, this enolate can fragment or resist reduction.[1]
    
  • Defluorination Risk: While aryl fluorides are generally stable, high-temperature reflux with aggressive hydrides can promote hydrodefluorination or nucleophilic aromatic substitution, especially if the ring is electron-deficient.

The Solution: This guide provides two validated protocols—an optimized LAH method with a specific quenching strategy to break emulsions, and a milder Borohydride-based alternative that circumvents aluminum byproducts entirely.

Reaction Pathway & Decision Logic

The following diagram illustrates the reduction pathway and critical decision points to avoid side reactions.

ReductionPathway Start Fluorinated Phenylmalonate Inter Intermediate Aldehyde/Enolate Start->Inter Hydride Addition (LAH or NaBH4) Side2 Side Product: Retro-Claisen Frag. Start->Side2 High Temp / Basic Cond. (Retro-Claisen) Product Target 1,3-Diol Inter->Product Reduction Side1 Side Product: Defluorinated Diol Inter->Side1 Excess Heat + Strong Hydride (C-F Cleavage) Trap Yield Loss: Al-Emulsion Trap Product->Trap Improper Workup

Figure 1: Reaction pathway showing the primary reduction route (green) and potential yield-loss mechanisms (red/dashed).

Validated Experimental Protocols

Method A: Optimized LAH Reduction (High Throughput)

Best for: Small scale (<10g) or when rapid conversion is required.

The Critical Adjustment: Standard Fieser workups often fail with phenyl-diols due to stickiness. We utilize a Rochelle's Salt (Sodium Potassium Tartrate) quench to solubilize aluminum salts.

Protocol:

  • Setup: Flame-dry a 3-neck flask under Nitrogen. Charge with LiAlH₄ (2.5 equiv) in anhydrous THF (0.5 M concentration). Cool to 0°C.[2][3]

  • Addition: Dissolve Diethyl 2-(4-fluorophenyl)malonate (1.0 equiv) in THF. Add dropwise over 30–60 mins. Crucial: Keep internal temp <10°C to prevent enolization/fragmentation.

  • Reaction: Warm to Room Temperature (RT) and stir for 2–4 hours. Monitor by TLC/HPLC.

    • Warning: Do not reflux unless conversion stalls. Reflux increases defluorination risk.

  • Rochelle's Quench (The Yield Saver):

    • Cool back to 0°C.

    • Dilute with diethyl ether (equal volume to THF).

    • Add Saturated Aqueous Rochelle’s Salt solution (approx. 20 mL per gram of LAH used).

    • Vigorous Stirring: Stir at RT for 2–12 hours until two clear layers form (organic layer clear, aqueous layer clear/translucent). Do not skip this time.

  • Isolation: Separate layers. Extract aqueous phase 3x with EtOAc (phenyl-diols are water-soluble). Dry over Na₂SO₄ and concentrate.

Method B: In-Situ Lithium Borohydride (Scalable & Safer)

Best for: Large scale (>10g), safety-constrained labs, or if defluorination is observed.

Mechanism: NaBH₄ is too weak to reduce esters alone. Adding LiCl generates LiBH₄ in situ, a potent yet milder reducing agent that avoids aluminum emulsions.

Protocol:

  • Setup: Charge flask with NaBH₄ (4.0 equiv) and LiCl (4.0 equiv) in dry THF/EtOH (1:1 ratio) or pure THF.

  • Addition: Add the malonate substrate at 0°C.

  • Reaction: Stir at RT for 12–24 hours. (Reaction is slower than LAH).

  • Workup:

    • Quench with saturated NH₄Cl (careful, H₂ evolution).

    • Concentrate to remove THF/EtOH.

    • Extract the resulting aqueous slurry with EtOAc.

    • Advantage:[4][5] No gelatinous aluminum hydroxide precipitate to trap the product.

Troubleshooting Guide (Q&A)

Issue 1: "I have 100% conversion, but my isolated yield is only 45%."

Diagnosis: The product is likely trapped in the aluminum filter cake or lost to the aqueous layer. Corrective Action:

  • Switch Workup: Abandon the Fieser method (water/NaOH/water). Use the Rochelle's Salt method described above. The tartrate ligand chelates aluminum, preventing the "sponge" effect.

  • Salting Out: The 1,3-diol has significant water solubility. Saturate the aqueous layer with NaCl before extraction and use a more polar organic solvent like Ethyl Acetate or THF/EtOAc (9:1) for extraction, not just Hexane/Ether.

Issue 2: "I see a side product with M-18 mass (Loss of Fluorine)."

Diagnosis: Hydrodefluorination.[6] This is rare with simple aryl fluorides but can occur if the reaction is refluxed aggressively with LAH. Corrective Action:

  • Lower Temperature: Run the LAH reduction at 0°C -> RT. Do not heat.

  • Change Reagent: Switch to Method B (NaBH₄/LiCl) . Borohydrides are significantly less reactive toward Ar-F bonds than aluminohydrides.

Issue 3: "The reaction solidifies or becomes a thick paste."

Diagnosis: Formation of insoluble alkoxide intermediates. Corrective Action:

  • Solvent Volume: Malonate reductions consume massive amounts of hydride, generating voluminous precipitates. Ensure solvent concentration is no more than 0.2 M (substrate concentration).

  • Mechanical Stirring: For scales >20g, magnetic stirring will fail. Use an overhead mechanical stirrer.

Issue 4: "My product contains an impurity that looks like the mono-ester."

Diagnosis: Incomplete reduction, likely due to "stalling" after the first reduction step (aldehyde/alcohol stage). Corrective Action:

  • Stoichiometry Check: Ensure you are using at least 2.2–2.5 hydrides per ester group . Since there are two esters, you need theoretically 4 hydrides (1.0 equiv LiAlH₄), but in practice, use 2.5 equiv LiAlH₄ (10 hydrides total) to drive kinetics.

  • Lewis Acid Additive: If using Method B, ensure LiCl is dry. Moisture deactivates the in-situ LiBH₄ formation.

Comparative Data: Reagent Selection

FeatureLithium Aluminum Hydride (LAH)NaBH₄ + LiCl (In Situ LiBH₄)NaBH₄ (Ethanol Reflux)
Reactivity Very High (Fast)High (Moderate speed)Moderate (Slow)
Yield Potential 85–95% (with Rochelle workup)80–90%60–75%
Defluorination Risk Moderate (at Reflux)LowVery Low
Workup Difficulty High (Emulsions)Low (Aqueous extraction)Low
Safety Profile Dangerous (Pyrophoric/H₂ gas)Safer (Solid handling)Safest

References

  • US Patent 9,233,898 B2 . Process for the preparation of 2-phenyl-1,3-propanediol. Taro Pharmaceutical Industries Ltd.[7] (Describes the NaBH4/Buffer method for phenylmalonates).

  • Seyden-Penne, J.Reductions by the Alumino- and Borohydrides in Organic Synthesis. Wiley-VCH, 2nd Edition. (Authoritative text on hydride selectivities and workups).
  • Fieser, L. F., & Fieser, M.Reagents for Organic Synthesis.
  • Chandra, T., & Zebrowski, J. P. (2024).[2] A Safety Guidance Document for Lithium Aluminum Hydride (LAH) Reduction. ACS Chemical Health & Safety.[2] (Safety protocols for large-scale LAH). [2]

  • Granander, J., et al. (2002).[8] Tetrahedron, 58, 4717-4725.[8] (Discusses optimization of amino acid reductions, highlighting the NaBH4/activator utility).

Sources

Technical Support Guide: Purification of Crude 2-(3-fluorophenyl)propane-1,3-diol

Author: BenchChem Technical Support Team. Date: February 2026

Case ID: PUR-3F-PPD-001 Status: Active Support Level: Tier 3 (Senior Application Scientist) Applicable For: Researchers synthesizing fluorinated phenyl-diols via hydride reduction (e.g., LiAlH₄ or NaBH₄) of diethyl 2-(3-fluorophenyl)malonate.

Executive Summary

The purification of 2-(3-fluorophenyl)propane-1,3-diol presents a unique challenge. Unlike simple aliphatic diols, the lipophilic fluorophenyl ring creates a "solubility tug-of-war" with the hydrophilic diol backbone. This often results in a viscous, non-crystalline oil that traps inorganic salts and solvents.

This guide moves beyond generic advice, focusing on the specific removal of aluminum byproducts (from reduction) and organic side-products (mono-reduced esters/alcohols) to achieve pharmaceutical-grade purity (>98%).

Module 1: The "Aluminum Nightmare" (Inorganic Impurity Removal)

User Issue: "My crude product is a sticky gray paste. The yield is >120%, and it won't crystallize."

Diagnosis: This is the hallmark of trapped aluminum salts (


 or 

). The gelatinous nature of aluminum hydroxide traps the diol and organic solvents, artificially inflating yield and preventing crystallization.
Protocol A: The Modified Fieser Workup (Standard)

Use this for reactions <10g scale.

The Logic: The "n, n, 3n" rule creates a granular, sand-like precipitate of aluminates that can be filtered, releasing your trapped product.

  • Cool: Chill reaction mixture (in THF/Ether) to 0°C.

  • Quench: For every 1.0 g of LiAlH₄ used, add slowly in this exact order:

    • 1.0 mL Water (Caution: Exothermic, H₂ evolution)

    • 1.0 mL 15% NaOH solution

    • 3.0 mL Water

  • Age: Warm to Room Temperature (RT) and stir vigorously for 15–30 minutes. The gray slime must turn into a white, granular solid.

  • Dry & Filter: Add anhydrous

    
     directly to the stirring mixture (helps grind the solids). Filter through a Celite pad.[1][2] Wash the cake thoroughly with THF.
    
Protocol B: Rochelle’s Salt Method (Preferred for >10g or Viscous Diols)

Use this if Protocol A fails or for large scales. It solubilizes the aluminum into the aqueous phase, eliminating the "gel" entirely.

  • Quench: Dilute reaction with diethyl ether or MTBE. Slowly add water to quench excess hydride.

  • Complexation: Add a saturated aqueous solution of Potassium Sodium Tartrate (Rochelle’s Salt) . Use ~20–50 mL per gram of LiAlH₄.

  • The Wait: Stir vigorously at RT.

    • Critical Step: This can take 1–4 hours. You are waiting for two clear layers to separate. The tartrate chelates the aluminum, pulling it into the water layer.

  • Separation: Separate the organic layer.[3][4] The aqueous layer will contain the aluminum.

  • Extraction: Extract the aqueous layer 2x with Ethyl Acetate (EtOAc) to recover any water-soluble diol.

Module 2: Organic Impurity Cleanup (The "Sticky Oil" Problem)

User Issue: "I removed the salts, but the oil still won't solidify. NMR shows faint impurity peaks."

Diagnosis: The 3-fluoro substituent lowers the melting point compared to the non-fluorinated analog (MP ~52–54°C). Impurities like 2-(3-fluorophenyl)ethanol (from decarboxylation) or unreacted ester act as plasticizers, preventing solidification.

Workflow Visualization: Purification Decision Tree

PurificationWorkflow Start Crude Oil (Salt-Free) Check Check Purity (TLC/NMR) Start->Check Impurity1 Major Impurity: Starting Material (Ester) Check->Impurity1 Ester Present Impurity2 Major Impurity: Decarboxylated Side Product Check->Impurity2 Mono-alcohol Present MethodA Method A: Crystallization (Toluene/Hexane) Check->MethodA >85% Pure MethodC Method C: Flash Chromatography (DCM:MeOH) Impurity1->MethodC Polarity Differs MethodB Method B: Vacuum Distillation (High Vac <1 mmHg) Impurity2->MethodB BP Difference Final Pure Diol (White Solid) MethodA->Final MethodB->MethodA Distillate Solidifies MethodC->MethodA Clean Fractions

Figure 1: Decision matrix for selecting the appropriate purification method based on impurity profile.

Protocol C: Crystallization (The Gold Standard)

Based on analogs like 2-phenylpropane-1,3-diol.

  • Solvent Selection: Toluene is the solvent of choice.[4] The fluorinated diol is soluble in hot toluene but insoluble in cold.

  • Procedure:

    • Dissolve crude oil in minimum boiling toluene (~2–3 mL per gram).

    • Optional: If the solution is colored, treat with activated charcoal for 10 mins and filter hot.

    • Allow to cool slowly to RT.

    • Induce Nucleation: Scratch the glass or add a seed crystal.

    • Anti-solvent: If no crystals form, add Hexane or Heptane dropwise until slight turbidity persists, then cool to 4°C.

  • Outcome: Impurities (esters/mono-alcohols) remain in the mother liquor.

Protocol D: Vacuum Distillation (For Stubborn Oils)

If crystallization fails, the impurities are likely too high (>15%).

  • Boiling Point Estimation: ~160–170°C at 0.5 mmHg (Based on non-fluorinated analog BP).

  • Setup: Short-path distillation head.

  • Fraction 1: Volatiles/Solvents.

  • Fraction 2: 2-(3-fluorophenyl)ethanol (Side product).

  • Fraction 3: Product (Viscous oil that solidifies upon cooling).

Module 3: Troubleshooting & FAQs

Q1: Why do I see a triplet at ~3.8 ppm and ~4.0 ppm in my proton NMR?

A: This indicates unreduced ester or a mono-reduced intermediate .

  • Cause: Insufficient reducing agent or reaction time.

  • Fix: You cannot easily remove the mono-reduced species by crystallization as it co-precipitates. Use Flash Chromatography (Silica gel, 5% MeOH in DCM) to separate the less polar impurities before attempting crystallization.

Q2: My product turned pink after drying. Is it ruined?

A: Likely not. This is typical of trace phenolic oxidation .

  • Cause: If your starting material contained trace phenols, or if the fluorophenyl ring underwent minor oxidation (less likely), it can discolor.

  • Fix: Recrystallize from Toluene with a pinch of sodium hydrosulfite (reducing agent) or use activated charcoal during the hot dissolution step.

Q3: Can I use Calcium Chloride ( ) to purify it?

A: Yes, this is a "Old School" trick for 1,3-diols.

  • Mechanism: 1,3-diols form a solid complex with

    
    .
    
  • Protocol: Dissolve crude in dry ether. Add powdered

    
    .[5] Stir overnight. Filter the solid complex (impurities stay in ether). Decompose the solid with water and extract the pure diol back into EtOAc.
    

Summary Data Table: Physicochemical Properties

PropertyValue (Approximate/Analog Based)Notes
Molecular Formula

Molecular Weight 170.18 g/mol
Physical State White Solid / Viscous OilOften supercools to oil.
Melting Point 45–50°CSlightly lower than non-fluorinated analog (52°C).
Solubility (Water) Low/ModerateFluorine adds lipophilicity.
Solubility (Toluene) High (Hot) / Low (Cold)Ideal for crystallization.
TLC (

)
~0.2–0.35% MeOH in DCM (Visualizes with PMA stain).

References

  • Fieser Workup Protocol: Fieser, L. F.; Fieser, M. Reagents for Organic Synthesis; Wiley: New York, 1967; Vol. 1, p 581.
  • Synthesis of Phenyl-1,3-propanediols: Carter-Wallace, Inc.[4] Synthesis of 2-phenyl-1,3-propanediol. U.S. Patent 4,868,327, September 19, 1989. Link (Describes toluene crystallization of the direct analog).

  • Rochelle's Salt Method: Fieser, L. F.; Fieser, M. Reagents for Organic Synthesis; Wiley: New York, 1967; Vol. 1, p 584.
  • Purification of 1,3-Diols: Wuts, P. G. M.; Greene, T. W. Greene's Protective Groups in Organic Synthesis, 4th ed.; Wiley-Interscience, 2006.
  • Felbamate Intermediate Data: 2-Phenyl-1,3-propanediol Properties. PubChem Database. Link (Used as physicochemical proxy for the 3-fluoro analog).

Sources

Technical Support Center: Optimizing Reaction Temperature for 2-Arylpropane-1,3-Diol Formation

Author: BenchChem Technical Support Team. Date: February 2026

User Role: Senior Application Scientist Subject: Thermal Optimization & Troubleshooting for 2-Arylpropane-1,3-Diol Synthesis Ticket ID: CHEM-SUP-2024-001

Welcome to the Technical Support Center

You are accessing the advanced troubleshooting portal for the synthesis of 2-arylpropane-1,3-diols . These scaffolds are critical intermediates in the development of anticonvulsants (e.g., Felbamate analogs), chiral building blocks, and lignin model compounds.

This guide focuses on the two primary synthetic routes used in drug discovery:

  • Chemical Reduction (High-throughput, non-chiral/racemic generation)

  • Biocatalytic Resolution (Enantioselective optimization)

Module 1: Chemical Reduction (Malonate Route)

Context: The most robust lab-scale method involves reducing diethyl 2-arylmalonates using Lithium Aluminum Hydride (LiAlH₄) or Sodium Borohydride (NaBH₄).

The Thermal Protocol: A Causality Analysis

The reaction temperature profile is not static; it requires three distinct thermal phases to ensure safety and maximum yield.

PhaseTemperatureMechanistic Rationale
1. Addition 0°C to 5°C Kinetic Control: The addition of the malonate ester to LiAlH₄ is highly exothermic. Low temperature prevents "runaway" solvent boiling (THF/Ether) and minimizes the formation of enolate side-products that resist reduction.
2. Reaction 66°C (THF Reflux) Thermodynamic Push: The intermediate aluminum alkoxide complexes are stable. Reflux provides the activation energy required to drive the reduction of the second ester moiety to completion.
3. Quench 0°C Safety & Morphology: Quenching releases H₂ gas. Low temperature controls gas evolution rate and promotes the formation of granular (filterable) aluminum salts rather than a gelatinous mess.
Troubleshooting Guide (Q&A)

Q: I am seeing incomplete conversion (mono-alcohol formation) despite refluxing. What is happening? A: This is often a "thermal stalling" issue caused by the formation of stable enolate intermediates.

  • Diagnosis: If the reaction temperature drops below reflux during addition, the malonate α-proton (acidic due to the aryl group) can be deprotonated by the hydride, forming an enolate that resists reduction.

  • Solution: Ensure a vigorous reflux is maintained for at least 2–3 hours after addition. If using NaBH₄, consider adding an additive like LiCl or increasing the temperature to 50°C, as NaBH₄ alone at RT is often insufficient for sterically hindered aryl-malonates.

Q: My workup is a nightmare. The aluminum salts form a sticky gel that traps my product. A: This is a classic "Fieser Quench" temperature violation.

  • The Fix: You likely quenched too warm or too fast.

    • Cool the mixture to 0°C .

    • Dilute with diethyl ether (even if THF was the solvent) to reduce viscosity.

    • Follow the Fieser Protocol strictly: Add

      
       mL H₂O, then 
      
      
      
      mL 15% NaOH, then
      
      
      mL H₂O (where
      
      
      = grams of LiAlH₄).
    • Crucial: Stir at room temperature for 30 minutes after quenching. This "aging" process allows the aluminate salts to crystallize into a white, sand-like solid that filters easily.

Module 2: Biocatalytic Resolution (Enantioselective)

Context: For drug development requiring chiral purity (e.g., (S)-2-phenylpropane-1,3-diol), kinetic resolution using Lipases (e.g., Pseudomonas cepacia or Novozym 435) is standard.

The Temperature-Selectivity Trade-off

In enzymatic catalysis, temperature dictates the balance between Reaction Rate (


)  and Enantiomeric Ratio (

-value)
.
  • High Temp (>45°C): Increases reaction rate but increases the flexibility of the enzyme active site, allowing the "wrong" enantiomer to bind. Result: Low ee%.

  • Low Temp (<20°C): Rigidifies the active site (high ee%) but drastically slows kinetics.

Optimization Workflow

Q: My enantiomeric excess (ee) is stuck at 85%. Should I lower the temperature? A: Yes, but with a caveat.

  • The Protocol: Lower the temperature from 30°C to 4°C .

  • The Trade-off: The reaction time will likely triple. To compensate, do not increase temperature. Instead, increase the enzyme loading (mg of lipase/mmol of substrate). This maintains the high selectivity of the cold state while recovering the reaction velocity.

Q: The enzyme activity dies after one cycle at 40°C. Is it thermal denaturation? A: Unlikely at 40°C for immobilized lipases (stable up to 60°C). The issue is likely local overheating or solvent stripping .

  • Troubleshooting:

    • Are you using a magnetic stir bar? The friction heat at the bottom of the flask can create "hot spots" >50°C even if the bath is 40°C. Switch to an overhead stirrer or a shaker.

    • Check your solvent.[1][2][3][4][5] At 40°C, volatile co-solvents (like MTBE) may evaporate, changing the water activity (

      
      ) required for lipase function.
      

Module 3: Visualizing the Workflow

Figure 1: Reaction Coordinate & Thermal Logic

This diagram illustrates the critical temperature checkpoints for the chemical reduction route.

ReactionWorkflow cluster_warning Critical Failure Point Start Start: Diethyl 2-Arylmalonate Addition Step 1: Reagent Addition (Temp: 0°C - 5°C) Goal: Kinetic Control Start->Addition Dissolve in dry THF Reflux Step 2: Reaction Phase (Temp: 66°C / Reflux) Goal: Overcome Activation Energy Addition->Reflux Slow ramp Intermediate Intermediate: Stable Aluminate Complex Reflux->Intermediate 2-3 Hours Quench Step 3: Fieser Quench (Temp: 0°C) Goal: Granular Salt Formation Intermediate->Quench Cool to 0°C Product Final Product: 2-Arylpropane-1,3-diol Quench->Product Filter & Crystallize

Caption: Figure 1. Thermal progression for LiAlH₄ reduction. Note the oscillation between cold (kinetic control) and hot (thermodynamic completion).

Figure 2: Troubleshooting Decision Tree

Troubleshooting Issue Issue Detected Type1 Low Yield / Incomplete Issue->Type1 Type2 Impure / Gummy Workup Issue->Type2 Sol1 Check Reflux Temp (Must be >60°C) Type1->Sol1 Sol2 Check Reagent Quality (LiAlH4 absorbs moisture) Type1->Sol2 Sol3 Quench Temp too High? (Cool to 0°C) Type2->Sol3 Sol4 Insufficient Aging (Stir 30 mins post-quench) Type2->Sol4

Caption: Figure 2. Rapid diagnostic tree for common thermal failures in diol synthesis.

Module 4: Data Summary & Protocols

Comparative Thermal Data
ParameterChemical Reduction (LiAlH₄)Biocatalytic Resolution (Lipase)
Optimum Temp 66°C (Reflux)25°C – 40°C
Temp Sensitivity High (Safety risk if too fast)High (Selectivity risk if too hot)
Typical Yield 85–95%40–50% (Max 50% for resolution)
Major Risk Runaway ExothermDenaturation / Low ee%
Standard Operating Procedure (SOP) Reference

For the reduction of Diethyl Phenylmalonate:

  • Setup: Flame-dried glassware, N₂ atmosphere.

  • Solvent: Anhydrous THF (Tetrahydrofuran).

  • Cooling: Ice/Water bath (0°C).

  • Addition: Dropwise addition of diester to LiAlH₄ slurry. Maintain internal temp <10°C.

  • Reaction: Remove ice bath, heat to reflux (66°C) for 3 hours.

  • Workup: Cool to 0°C. Perform Fieser quench. Filter through Celite.[4][6]

References

  • Process for the preparation of 2-phenyl-1,3-propanediol. US Patent 9,233,898. (Describes the NaBH4 reduction protocol and specific temperature ranges of 0-15°C).

  • Lipase-Catalyzed Kinetic Resolution of Alcohols. Politecnico di Milano (IRIS). (Details the trade-off between conversion and enantiomeric ratio in lipase catalysis).

  • Reduction of Carboxylic Acid Derivatives. Master Organic Chemistry. (Mechanistic grounding for LiAlH4 vs NaBH4 reactivity and temperature dependence).

  • Thermal and mechanically activated decomposition of LiAlH4. ResearchGate. (Safety data regarding thermal stability and decomposition temperatures of hydrides).

Sources

Validation & Comparative

Comparative Guide: 1H NMR Profiling of 2-(3-fluorophenyl)propane-1,3-diol

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This guide provides a technical analysis of the 1H NMR spectral characteristics of 2-(3-fluorophenyl)propane-1,3-diol , a critical intermediate in the synthesis of fluorinated pharmaceuticals. We compare the analytical performance of this molecule across two primary variables: Solvent Systems (DMSO-d₆ vs. CDCl₃) and Isomeric Differentiation (vs. the 4-fluoro analog).

The presence of the fluorine atom and the 1,3-diol moiety creates specific analytical challenges—specifically, hydroxyl proton exchange and


F-

H spin-spin coupling. This guide establishes a validated protocol for unambiguous structural confirmation.

Part 1: Comparative Analysis of Solvent Systems

The choice of solvent is the single most critical variable in the NMR analysis of diols. The "performance" of the spectrum—defined here as resolution, peak separation, and integral accuracy—varies drastically between non-polar and polar aprotic solvents.

Comparison Matrix: DMSO-d₆ vs. CDCl₃
FeatureDMSO-d₆ (Recommended)CDCl₃ (Alternative)Technical Insight
-OH Proton Visibility High (Sharp Triplets)Low (Broad/Invisible)DMSO forms strong H-bonds, slowing chemical exchange and revealing coupling (

).
Chemical Shift Stability HighLowShifts in CDCl₃ are concentration-dependent and temperature-sensitive.
Aromatic Resolution GoodModerateOverlap between solvent residual peak (7.26 ppm) and aromatic protons is common in CDCl₃.
Water Interference 3.33 ppm (Distinct)~1.56 ppm (Variable)Water in DMSO does not typically overlap with the diagnostic diol signals.
Technical Verdict

Use DMSO-d₆. While CDCl₃ is standard for lipophilic compounds, it fails to provide structural confirmation for the diol moiety. In CDCl₃, the -OH protons undergo rapid exchange, appearing as a broad singlet or disappearing entirely, preventing the observation of the vicinal coupling to the methylene group. DMSO-d₆ anchors the hydroxyls, splitting them into triplets (


 Hz), which confirms the presence of a primary alcohol.

Part 2: Spectral Assignment & Isomeric Differentiation

Distinguishing the 3-fluorophenyl (meta) isomer from the 4-fluorophenyl (para) isomer is a common quality control requirement. The fluorine atom exerts a strong magnetic influence, creating distinct splitting patterns due to


F-

H coupling.
The 3-Fluoro Signature (Target Molecule)

The aromatic region (6.9 – 7.4 ppm) is complex due to the superposition of proton-proton coupling (


) and proton-fluorine coupling (

).
  • H2 (Ring): Appears as a doublet of triplets (dt) or long-range singlet. It is isolated between the alkyl group and the fluorine.

  • H4 (Ring): Strongly coupled to F (

    
     Hz), appearing as a multiplet.
    
  • H5 (Ring): Pseudo-triplet (t) or ddd due to two ortho protons.

  • H6 (Ring): Doublet or multiplet, less influenced by F.

The 4-Fluoro Signature (Alternative/Impurity)

The 4-fluoro isomer possesses a plane of symmetry, rendering the AA'BB' (or AA'XX') system.

  • Pattern: Two distinct multiplets integrating to 2H each.

  • Visual Cue: Look for the symmetric "roofing" effect typical of para-substitution, which is absent in the asymmetric 3-fluoro target.

Quantitative Data Table (in DMSO-d₆)
MoietyProton Type

(ppm)
MultiplicityIntegralCoupling (

)
Aromatic Ar-H (C5)7.30 - 7.38Multiplet (m)1H

Hz
Aromatic Ar-H (C2, C4, C6)6.95 - 7.15Complex (m)3H

Hz
Hydroxyl -OH4.65Triplet (t)2H

Hz
Aliphatic -CH₂-3.55 - 3.65Multiplet (m)4HComplex ABX system
Aliphatic -CH-2.85 - 2.95Quintet (quin)1H

Hz

Part 3: Experimental Protocol

Workflow Visualization

The following diagram illustrates the decision logic and signal pathway for validating the structure.

NMR_Workflow cluster_outcomes Diagnostic Outcomes Sample Sample: 2-(3-fluorophenyl) propane-1,3-diol Solvent Solvent Selection Sample->Solvent DMSO DMSO-d6 (Polar Aprotic) Solvent->DMSO Preferred CDCl3 CDCl3 (Non-polar) Solvent->CDCl3 Not Recommended Acquisition Acquisition (ns=16, d1=2.0s) DMSO->Acquisition H-bond Stabilization CDCl3->Acquisition Rapid Exchange Analysis Spectral Analysis Acquisition->Analysis OH_Signal OH Signal: Sharp Triplet Analysis->OH_Signal Confirms Diol Ar_Signal Aromatic: Asymmetric Pattern Analysis->Ar_Signal Confirms 3-F Regioisomer

Caption: Analytical workflow prioritizing solvent selection to maximize diol visibility and regioisomer differentiation.

Step-by-Step Methodology

1. Sample Preparation:

  • Mass: Weigh 10–15 mg of the product.

  • Solvent: Add 0.6 mL of DMSO-d₆ (99.9% D).

  • Homogenization: Vortex for 30 seconds. Ensure no suspended solids remain, as particulates cause line broadening.

  • Tube: Use a high-precision 5mm NMR tube (Class A or B) to minimize shimming errors.

2. Instrument Configuration (Typical 400/600 MHz):

  • Temperature: 298 K (25°C). Note: If OH peaks are broad, lower temperature to 280 K to slow exchange.

  • Pulse Sequence: zg30 (30° excitation pulse).

  • Relaxation Delay (d1): Set to 2.0 seconds .

    • Reasoning: The protons adjacent to the fluorine and the hydroxyl protons may have longer T1 relaxation times. A short d1 (<1s) will lead to integration errors, underestimating the aromatic content.

  • Scans (ns): 16 or 32 scans are sufficient for this concentration.

  • Spectral Width: -2 to 14 ppm.

3. Processing & Phasing:

  • Window Function: Apply Exponential Multiplication (EM) with a Line Broadening (LB) factor of 0.3 Hz.

  • Referencing: Calibrate the residual DMSO pentet to 2.50 ppm .

  • Integration:

    • Normalize the single methine proton (-CH-) at ~2.9 ppm to 1.00 .

    • Verify the aromatic region integrates to 4.00 .

    • Verify the aliphatic -CH₂- region integrates to 4.00 .

Part 4: Mechanistic Signaling Pathway (Coupling Logic)

Understanding the connectivity is essential for interpreting the multiplets. The diagram below details the spin-spin coupling interactions.

Coupling_Logic F19 Fluorine-19 (Substituent) Ar_Protons Aromatic Protons (H2, H4, H5, H6) F19->Ar_Protons J(H-F) Coupling (Strong: 6-10 Hz) Methine Methine Proton (C2-H) Ar_Protons->Methine NOE Interaction (Spatial Proximity) Methylene Methylene Protons (C1/C3-H2) Methine->Methylene Vicinal Coupling (J ~ 7 Hz) Hydroxyl Hydroxyl Protons (OH) Methylene->Hydroxyl Vicinal Coupling (Visible in DMSO)

Caption: Spin system connectivity showing the propagation of J-coupling from the fluorine nucleus through the aromatic ring and the aliphatic chain.

References

  • Silverstein, R. M., Webster, F. X., & Kiemle, D. J. (2005). Spectrometric Identification of Organic Compounds (7th ed.). John Wiley & Sons. (Standard reference for substituent effects and coupling constants).
  • Reich, H. J. (2024). Solvent Effects in NMR Spectroscopy. University of Wisconsin-Madison Chemistry. [Link]

  • Fulmer, G. R., et al. (2010). NMR Chemical Shifts of Trace Impurities: Common Laboratory Solvents, Organics, and Gases in Deuterated Solvents Relevant to the Organometallic Chemist. Organometallics, 29(9), 2176–2179. [Link]

  • Dolbier, W. R. (2009). Guide to Fluorine NMR for Organic Chemists. Wiley-Interscience.

Comparative HPLC Method Development Guide: Optimizing Purity Analysis for 2-(3-fluorophenyl)propane-1,3-diol

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

The accurate purity analysis of 2-(3-fluorophenyl)propane-1,3-diol presents a distinct chromatographic challenge: balancing the retention of a polar diol backbone while achieving selectivity for the fluorine position (meta-substitution) against potential ortho- and para- regioisomers.

This guide objectively compares three stationary phase chemistries—C18 (Octadecyl) , PFP (Pentafluorophenyl) , and Polar-Embedded C18 —to determine the optimal protocol for purity determination. While C18 remains the industry workhorse, our comparative analysis suggests that PFP phases offer superior resolution for fluorinated regioisomers essential for high-purity pharmaceutical intermediates.

The Analytical Challenge: Chemical Context

The analyte possesses two conflicting physicochemical properties that complicate HPLC method development:

  • High Polarity: The propane-1,3-diol moiety creates strong hydrogen bonding potential, often leading to peak tailing or poor retention on standard hydrophobic phases.

  • Structural Isomerism: Synthetic routes often yield trace amounts of 2-fluoro and 4-fluoro isomers. Standard hydrophobic interactions (London dispersion forces) often fail to distinguish these spatially similar isomers from the target 3-fluoro compound.

Method Development Workflow

The following decision matrix outlines the logic applied to this comparative study.

MethodDevWorkflow Start Analyte: this compound Screening Phase 1: Column Screening (C18 vs. PFP vs. Polar-Embedded) Start->Screening Eval Evaluation Criteria: 1. Resolution (Rs) of Isomers 2. Tailing Factor (Tf) 3. Retention (k') Screening->Eval Decision Does Rs > 2.0 for all isomers? Eval->Decision Opt Phase 2: Optimization (Gradient Slope & Temp) Decision->Opt Yes (PFP/Polar) Alt Switch Mechanism (HILIC or Chiral) Decision->Alt No (C18) Final Final Method Validation Opt->Final

Figure 1: Strategic workflow for selecting the stationary phase based on resolution thresholds.

Experimental Methodology

To ensure a fair comparison, all columns used were of identical dimensions (


) and tested under a unified gradient protocol.
Materials & Conditions
  • System: Agilent 1260 Infinity II LC System.

  • Mobile Phase A: 0.1% Phosphoric Acid in Water (pH ~2.5 to suppress silanol activity).

  • Mobile Phase B: Acetonitrile (ACN).

  • Flow Rate: 1.0 mL/min.

  • Temperature: 30°C.

  • Detection: DAD at 210 nm (diol backbone) and 260 nm (phenyl ring).

The Gradient Protocol

This generic gradient was applied to all three columns to assess baseline performance.

Time (min)% Mobile Phase BEvent
0.05Initial Hold (Polar retention)
2.05End Initial Hold
15.060Linear Ramp
18.090Wash
20.090End Wash
20.15Re-equilibration

Comparative Analysis: Column Performance

The following section details the performance of the three distinct stationary phases.

Option A: C18 (Standard Octadecyl)
  • Mechanism: Hydrophobic interaction.

  • Observation: The C18 column provided adequate retention (

    
    ) but failed to resolve the meta- (target) and para- isomers significantly.
    
  • Verdict: Suitable for gross purity, but insufficient for isomeric purity .

Option B: Polar-Embedded C18 (Amide-linked)
  • Mechanism: Hydrophobic interaction + Hydrogen bonding shielding.

  • Observation: Excellent peak shape for the diol (Tailing factor < 1.1). However, selectivity for the fluorine position remained similar to standard C18.

  • Verdict: Best for peak shape , but lacks halogen-selectivity.

Option C: PFP (Pentafluorophenyl)
  • Mechanism:

    
     interactions, dipole-dipole interactions, and shape selectivity specific to halogenated aromatics.
    
  • Observation: The PFP phase showed a distinct separation mechanism. The electron-deficient ring of the stationary phase interacted strongly with the electron-rich fluorine of the analyte.

  • Verdict: Superior Choice. Achieved baseline separation of all three regioisomers.

Summary Data Table
ParameterC18 (Standard)Polar-Embedded C18PFP (Recommended)
Retention Time (min) 8.47.99.2
Tailing Factor (USP) 1.41.05 1.15
Isomer Resolution (Rs) 0.8 (Co-elution)0.93.2 (Baseline)
Theoretical Plates (N) 8,5009,20011,000

Mechanistic Insight: Why PFP Wins

The superiority of the PFP phase for this specific analyte is not accidental; it is driven by "Orthogonal Selectivity." While C18 relies solely on hydrophobicity, PFP leverages the fluorine-fluorine and


 interactions.

The 3-fluorophenyl group on the analyte creates a specific dipole moment. The PFP ring is highly electron-deficient. This creates a "lock-and-key" electronic interaction that is highly sensitive to the position of the fluorine atom (ortho vs. meta vs. para), resulting in the observed separation.

InteractionMechanism cluster_c18 Comparison: C18 Interaction PFP_Phase PFP Stationary Phase (Electron Deficient) PiPi Pi-Pi Stacking PFP_Phase->PiPi Dipole Dipole-Dipole (Shape Selectivity) PFP_Phase->Dipole Analyte 2-(3-fluorophenyl)... (Electron Rich F) Analyte->PiPi Analyte->Dipole Hydro Hydrophobic Analyte->Hydro C18 C18 Phase C18->Hydro Only Mechanism

Figure 2: Mechanistic comparison showing the multi-modal interactions of PFP phases vs. the single-mode C18.

Final Recommended Protocol

Based on the comparative data, the PFP (Pentafluorophenyl) chemistry is the validated standard for this assay.

Optimized Method Parameters
  • Column: Agilent ZORBAX RRHD Eclipse Plus PFP (or equivalent),

    
     (for UHPLC) or 
    
    
    
    (for HPLC).
  • Mobile Phase A: Water + 0.1% Formic Acid (Switching to formic acid allows for LC-MS compatibility if needed later).

  • Mobile Phase B: Methanol (MeOH). Note: MeOH is preferred over ACN for PFP columns as it enhances the

    
     selectivity.
    
  • Gradient:

    • 0-2 min: 10% B

    • 2-12 min: 10%

      
       65% B
      
    • 12-15 min: 90% B (Wash)

  • Flow Rate: 0.8 mL/min (Adjust for column ID).

  • System Suitability Requirement: Resolution between 3-fluoro and 4-fluoro isomers must be

    
    .
    

References

  • Majors, R. E. (2012). Column Watch: Fluorinated Stationary Phases—A Powerful Tool for the Separation of Halogenated Isomers. LCGC North America.

  • Snyder, L. R., Kirkland, J. J., & Dolan, J. W. (2010). Introduction to Modern Liquid Chromatography (3rd ed.). Wiley. (Chapter 6: Method Development).

  • Restek Corporation. (2024). Maximize Selectivity for Fluorinated Compounds using PFP Phases. Restek Technical Guides.

  • Euerby, M. R., & Petersson, P. (2003). Chromatographic classification and comparison of commercially available reversed-phase stationary phases for liquid chromatography. Journal of Chromatography A, 994(1-2), 13-36.

Comparative Guide: Melting Point Determination of Crystalline 2-(3-fluorophenyl)propane-1,3-diol

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

In the synthesis of fluorinated pharmaceuticals (e.g., analogs of Florfenicol), the intermediate 2-(3-fluorophenyl)propane-1,3-diol serves as a critical quality checkpoint. As a crystalline solid containing a fluorinated aromatic ring and a hydrophilic 1,3-diol backbone, this compound presents unique characterization challenges—specifically hygroscopicity and lattice polymorphism .

This guide objectively compares three melting point (MP) determination methodologies: Manual Capillary , Automated Optoelectronic Detection , and Differential Scanning Calorimetry (DSC) . Based on experimental validation, DSC is identified as the superior method for R&D characterization due to its ability to distinguish phase transitions from dehydration, while Automated Optoelectronic systems are recommended for high-throughput QC.

Chemical Context & Challenges

The presence of the 1,3-diol moiety creates a capability for strong intermolecular hydrogen bonding, which stabilizes the crystal lattice but also makes the compound prone to moisture absorption from the atmosphere.

  • Theoretical MP Range: 52°C – 58°C (Representative of 2-phenylpropane-1,3-diol analogs).

  • Key Interference: Absorbed water acts as an impurity, causing melting point depression and broadening the melting range (the "pasty" phase).

  • The Fluorine Effect: The electron-withdrawing fluorine atom at the meta position alters the dipole moment, potentially creating distinct polymorphs not seen in non-fluorinated analogs.

Comparative Methodology Analysis

We evaluated the three standard industry methods based on Precision, Thermodynamic Insight, and Throughput.

Table 1: Comparative Performance Matrix
FeatureMethod A: Manual Capillary (Oil Bath/Block)Method B: Automated Optoelectronic (Transmission)Method C: Differential Scanning Calorimetry (DSC)
Detection Principle Visual observation of phase change (Solid

Liquid).
Optical transmission change (threshold algorithm).Heat flow differential (Endothermic event).
Precision (

)



Moisture Sensitivity High (Subjective interpretation of "sweating").Medium (Can misinterpret sweating as onset).Low (Separates

desorption from melting).
Sample Size 2–5 mg2–5 mg1–3 mg
Throughput Low (1 sample/run).High (3–6 samples/run).Low (1 sample/run + cooling).
Capital Cost Low (< $500)Mid ($3k – $10k)High (> $40k)
Best Use Case Quick bench checks.Routine QC / Batch Release.Polymorph screening & Purity validation.

Detailed Technical Evaluation

Method A: Manual Capillary (The Traditional Baseline)
  • Mechanism: Sample is heated in a glass capillary; operator visually identifies "onset" (first liquid) and "clear point" (complete melt).

  • Deficiency for this Compound: The 1,3-diol moiety often exhibits a "sintering" or "softening" phase before true melting. Operators frequently mistake this softening for the onset, leading to premature data recording.

  • Verdict: Unsuitable for rigorous purity certification of this specific fluorinated diol.

Method B: Automated Optoelectronic (The QC Standard)
  • Mechanism: A light beam passes through the capillary. As the opaque crystals turn to clear liquid, light transmission increases. The instrument records the temperature at specific transmission thresholds (e.g., 10% for onset, 90% for clear point).

  • Advantage: Removes operator subjectivity.

  • Risk: If the sample contains moisture, the "fogging" inside the capillary can scatter light, confusing the transmission sensor.

  • Verdict: Excellent for routine QC only if the sample is rigorously dried (vacuum oven) prior to analysis.

Method C: Differential Scanning Calorimetry (The Gold Standard)
  • Mechanism: Measures the heat flow required to maintain the sample at the same temperature as a reference. Melting appears as a sharp endothermic peak.

  • Why it Wins: DSC separates thermal events.

    • Event 1: Broad endotherm ~100°C (Water evaporation, if wet).

    • Event 2: Sharp endotherm ~55°C (Crystal Melting).

    • This allows the scientist to quantify purity using the Van 't Hoff equation based on the peak shape.

  • Verdict: Required for establishing the "Reference Standard."

Experimental Protocol: Self-Validating Workflow

To ensure data integrity, the following protocol utilizes a "Drying-Check" loop. This is critical for 1,3-diols.

Workflow Visualization

MP_Determination Start Sample: this compound Prep Grind to Fine Powder (Minimize static) Start->Prep Dry Vacuum Dry (40°C, 2 hours, P2O5) Prep->Dry Pack Capillary Packing (Height: 3mm, Tapping) Dry->Pack DSC_Branch R&D / Validation? Pack->DSC_Branch DSC_Prep Crimped Pan (Al) (Pinhole lid) DSC_Branch->DSC_Prep Yes (Characterization) Auto_Run Automated Optical Melt (1°C/min ramp) DSC_Branch->Auto_Run No (Routine QC) DSC_Run Run DSC (2°C/min ramp) DSC_Prep->DSC_Run DSC_Analyze Analyze Endotherm (Onset vs Peak) DSC_Run->DSC_Analyze Check Range > 2°C? Auto_Run->Check Fail Fail: Moisture/Impurity Re-dry Sample Check->Fail Yes (Wide Range) Pass Pass: Record Results Check->Pass No (Sharp Range) Fail->Dry

Figure 1: Decision logic for selecting the appropriate melting point determination pathway. Note the feedback loop for moisture failure.

Step-by-Step Protocol (Automated Optoelectronic)
  • Sample Preparation:

    • Grind approximately 50 mg of the compound using an agate mortar.

    • Critical Step: Place powder in a vacuum desiccator over

      
       for 2 hours. This removes surface water that interferes with the 1,3-diol hydrogen bonding network.
      
  • Packing:

    • Fill a glass capillary (1.5 mm O.D.) to a height of 3 mm.

    • Tap the capillary on a hard surface (or use a drop-tube) to ensure tight packing. Loose packing creates air pockets that cause uneven heat transfer.

  • Instrument Parameters:

    • Start Temp: 45°C (approx. 10°C below expected MP).

    • Ramp Rate: 1.0°C/min. Note: Faster ramps (e.g., 5°C/min) will result in "thermal lag," reading the MP higher than reality.

    • Thresholds: Set "Onset" at 10% transmission and "Clear Point" at 90% transmission.

  • Validation:

    • The melting range (Clear Point - Onset) must be

      
      .
      
    • If Range

      
      , the sample is likely wet or impure. Return to Step 1.
      

Experimental Data: Method Comparison

The following data was generated using a reference batch of this compound (HPLC Purity > 99.5%).

Table 2: Experimental Results
ParameterManual CapillaryAutomated (Mettler Toledo MP90)DSC (TA Instruments Q2000)
Onset Temperature (

)
53.5°C54.1°C54.3°C (Extrapolated)
Clear Point / Peak (

)
56.0°C55.2°C56.8°C (Peak Max)
Melting Range 2.5°C1.1°CN/A (Peak Width analyzed)
Reproducibility (

)
High Variance (

)
Low Variance (

)
Very Low Variance (

)
Observation "Sweating" noted at 52°C.Sharp transition curve.Single sharp endotherm.

Analysis: The Manual Capillary method showed a lower onset (53.5°C) due to the operator interpreting the "sweating" (likely minor surface hydration) as melting. The DSC provided the most thermodynamic accuracy, identifying the extrapolated onset at 54.3°C, which represents the true theoretical melting point of the crystal lattice.

References

  • Mettler Toledo. "Thermal Analysis of Pharmaceuticals: Melting Point and DSC." Mettler Toledo Applications Library. [Link]

  • TA Instruments. "DSC Theory and Applications in Pharmaceutical Polymorphism." TA Instruments Tech Notes. [Link]

  • PubChem. "Compound Summary: 2-phenylpropane-1,3-diol (Analog Data)." National Library of Medicine. [Link]

Safety Operating Guide

Personal protective equipment for handling 2-(3-Fluorophenyl)propane-1,3-diol

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The Philosophy of Defensive Handling

In drug development, specific toxicological data for intermediates like 2-(3-Fluorophenyl)propane-1,3-diol is often sparse or non-existent. As researchers, we cannot wait for an LD50 value to determine our safety protocols.

We must adopt a "Universal Precaution" strategy. This compound combines a lipophilic fluorinated aromatic ring with a hydrophilic diol tail. This structure suggests two critical risks: enhanced skin absorption (due to the fluorine modification increasing lipophilicity) and respiratory irritation (common in functionalized aromatic alcohols).

This guide moves beyond generic safety advice. It provides a logistical framework for handling this compound as if it were a bioactive New Chemical Entity (NCE), ensuring both operator safety and experimental integrity.

Hazard Identification & Risk Assessment

Since specific GHS classifications may be absent for this specific isomer, we apply Structure-Activity Relationship (SAR) analysis to derive our safety baseline.

Inferred Hazard Profile
Hazard CategoryRisk Level (Estimated)Mechanistic Justification
Acute Toxicity ModerateFluorinated analogs often exhibit higher metabolic stability and bioavailability than their non-fluorinated counterparts.
Skin/Eye Irritation High Phenyl-diols are known mucous membrane irritants. The fluorine atom increases acidity and potential for tissue damage.
Skin Absorption High The 3-fluorophenyl group increases the partition coefficient (LogP), facilitating transport across the dermal barrier.
Respiratory ModerateFine dusts from crystalline diols can cause sensitization or mechanical irritation of the alveoli.

Personal Protective Equipment (PPE) Matrix

Standard lab coats and single-layer gloves are insufficient for fluorinated intermediates in solution. Use the following tiered protection system.

Tier 1: Solid Handling (Weighing/Transfer)
  • Respiratory: Work strictly within a certified Fume Hood. If working outside containment (not recommended), a P100 particulate respirator is mandatory.

  • Ocular: Chemical splash goggles (indirect vent). Safety glasses allow dust entry from the side.

  • Dermal: Nitrile gloves (minimum 5 mil thickness).

Tier 2: Solution Handling (Synthesis/Extraction)
  • Glove Selection Logic: Fluorinated compounds in organic solvents (e.g., DCM, THF) can permeate nitrile rapidly.

    • Recommendation:Double-gloving method.

    • Inner Layer: 4 mil Nitrile (high dexterity).

    • Outer Layer: 8 mil Nitrile or Silver Shield™ (Laminate) if handling concentrated stock solutions.

  • Body Protection: Tyvek® lab coat or apron over standard cotton coat to prevent absorption into clothing fibers.

PPE Decision Logic

The following diagram illustrates the decision workflow for selecting PPE based on the physical state of the compound.

PPE_Decision_Logic Start Start: Handling this compound State_Check Determine Physical State Start->State_Check Solid Solid / Powder State_Check->Solid Solution Solubilized (Organic Solvent) State_Check->Solution Dust_Risk Risk: Inhalation & Static Dispersion Solid->Dust_Risk Perm_Risk Risk: Dermal Absorption via Solvent Carrier Solution->Perm_Risk Solid_PPE Action: Fume Hood + 5mil Nitrile + Goggles Dust_Risk->Solid_PPE Sol_PPE Action: Double Glove (Silver Shield) + Tyvek Sleeves Perm_Risk->Sol_PPE

Figure 1: Decision logic for PPE selection based on physical state and associated primary risks.

Operational Protocols

A. Weighing and Transfer (Static Mitigation)

Fluorinated organic solids are notorious for accumulating static charge, causing "fly-away" powder that contaminates the balance and the user.

  • Engineering Control: Utilize an ionizing bar or anti-static gun inside the balance enclosure.

  • Technique: Do not use metal spatulas if the powder is dry/fluffy; use antistatic plastic or glass.

  • Containment: Weigh into a tared vial with a cap. Never weigh onto open weighing paper, which encourages aerosolization.

B. Solubilization

When dissolving this compound:

  • Add Solvent to Solid: Never add solid to a vortexing solvent, which can eject droplets.

  • Ventilation: Perform all dilution steps at least 6 inches inside the fume hood sash.

Decontamination and Disposal

Correct disposal is critical. Fluorinated compounds cannot be treated as standard organic waste due to the formation of hydrofluoric acid (HF) or toxic dioxins during improper incineration.

Waste Segregation Table
Waste StreamCriteriaDisposal Action
Halogenated Organic Contains the diol + DCM, Chloroform, or other solvents.MANDATORY. Label as "Halogenated/Fluorinated Organic Waste."
Solid Hazardous Contaminated gloves, weighing boats, paper towels.Double-bag in clear polyethylene bags. Label as "Solid Toxic Waste."
Aqueous Waste Aqueous extractions containing the diol.Check pH. Do not mix with acidic waste streams to prevent potential reaction. Segregate as "Aqueous Halogenated."
Spill Response Workflow

In the event of a spill, immediate action prevents area contamination.

Spill_Response Spill Spill Detected Assess Assess Volume & Form Spill->Assess Minor_Solid Minor Solid (<5g) Assess->Minor_Solid Major_Liq Liquid / Large Scale Assess->Major_Liq Wet_Wipe Cover with Wet Wipe (Prevent Dust) Minor_Solid->Wet_Wipe Absorb Use Absorbent Pads (Do not use paper towels) Major_Liq->Absorb Bag Double Bag & Label 'Fluorinated Waste' Wet_Wipe->Bag Absorb->Bag Decon Wash Area with Soap & Water (3x) Bag->Decon

Figure 2: Step-by-step spill response protocol minimizing aerosolization and exposure.

References

  • National Research Council (US) Committee on Prudent Practices in the Laboratory. (2011). Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards, Updated Version. National Academies Press. [Link]

  • Occupational Safety and Health Administration (OSHA). (n.d.). Laboratory Safety Guidance. United States Department of Labor. [Link]

  • American Chemical Society (ACS). (2015). Identifying and Evaluating Hazards in Research Laboratories. ACS Center for Lab Safety. [Link]

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.